molecular formula C13H13NO2S B1362574 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide CAS No. 18773-54-1

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B1362574
CAS No.: 18773-54-1
M. Wt: 247.31 g/mol
InChI Key: NNPRNGRENISUMK-UHFFFAOYSA-N
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Description

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13NO2S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPRNGRENISUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317057
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18773-54-1
Record name 18773-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a versatile bifunctional molecule featuring a central sulfonamide scaffold flanked by two terminal alkyne moieties. This unique structure renders it a valuable building block in synthetic chemistry, particularly in the realm of click chemistry, for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity and potential applications in medicinal chemistry and drug development. The strategic placement of two propargyl groups allows for dual functionalization, enabling the creation of macrocycles, polymers, and multivalent ligand systems, thus opening avenues for the development of novel therapeutic agents and advanced materials.

Introduction: The Significance of the Dipropargyl Sulfonamide Scaffold

Sulfonamides are a well-established and privileged structural motif in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of reactive handles, such as terminal alkynes, onto the sulfonamide core significantly expands its synthetic utility. This compound, in particular, presents a unique platform for molecular construction. The two propargyl groups serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of 1,2,3-triazole linkages under mild conditions.[5][6][7] This capability to participate in two independent cycloaddition reactions makes it an ideal candidate for creating molecules with defined spatial arrangements and for the assembly of complex structures from simpler building blocks.

Physicochemical Properties

This compound is a white to yellow or orange crystalline powder at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₂S[8]
Molecular Weight 247.31 g/mol
CAS Number 18773-54-1
Melting Point 59.0 to 63.0 °C
Appearance White to Yellow to Orange powder to crystal
Solubility Slightly soluble in Methanol
Purity >98.0% (HPLC)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available p-toluenesulfonyl chloride. The first step involves the mono-propargylation of the corresponding sulfonamide, followed by a second propargylation to yield the desired di-substituted product.

Synthesis_Workflow pTSC p-Toluenesulfonyl Chloride step1 Step 1: Mono-propargylation pTSC->step1 propargylamine Propargylamine propargylamine->step1 mono_product 4-Methyl-N-(prop-2-yn-1-yl)- benzenesulfonamide step1->mono_product step2 Step 2: Di-propargylation mono_product->step2 propargyl_bromide Propargyl Bromide propargyl_bromide->step2 base Base (e.g., K₂CO₃) base->step2 final_product 4-Methyl-N,N-di(prop-2-yn-1-yl)- benzenesulfonamide step2->final_product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (Mono-substituted Precursor)

This procedure is adapted from a general method for the synthesis of N-substituted sulfonamides.

  • To a stirred solution of p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).

  • Slowly add propargylamine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hot petrol ether and ethyl acetate) to afford 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide as a beige solid.

Characterization Data for 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide:

  • FTIR-ATR (neat): 3267, 3033, 2914, 1597, 1495, 1453, 1421, 1321, 1287, 1160, 1093, 1082, 1058, 1028, 874, 805, 740, 682 cm⁻¹.

  • ¹H NMR (600 MHz, CDCl₃): δ = 7.78 – 7.75 (m, 2H), 7.33 – 7.24 (m, 5H), 7.22 – 7.18 (m, 2H), 4.62 (t, J = 6.1 Hz, 1H), 4.13 (d, J = 6.1 Hz, 2H), 2.44 (s, 3H) ppm.

  • ¹³C NMR (126 MHz, CDCl₃): δ = 143.7, 136.9, 136.4, 129.9, 128.9, 128.1, 128.0, 127.3, 47.4, 21.7 ppm.

  • MS (ESI-TOF, positive mode): m/z (rel intensity) 405.15 (80) [M+K]⁺.

Step 2: Synthesis of this compound (Di-substituted Product)

This proposed procedure is based on general N-alkylation methods for sulfonamides.[9]

  • To a solution of 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add propargyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two terminal alkyne groups. These functionalities are prime substrates for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Reactivity_Diagram start This compound reaction1 CuAAC Reaction 1 start->reaction1 azide1 R₁-N₃ azide1->reaction1 azide2 R₂-N₃ reaction2 CuAAC Reaction 2 azide2->reaction2 cu_catalyst Cu(I) Catalyst cu_catalyst->reaction1 cu_catalyst->reaction2 intermediate Mono-triazole Adduct reaction1->intermediate intermediate->reaction2 final_product Bis-triazole Adduct reaction2->final_product

Figure 2: Reactivity of this compound in sequential CuAAC reactions.
"Click Chemistry" and the Construction of Complex Architectures

The dual alkyne functionalities allow for stepwise or one-pot double "click" reactions with various azide-containing molecules. This enables the synthesis of:

  • Macrocycles: By reacting with a diazide linker, intramolecular cyclization can be achieved, leading to the formation of macrocyclic structures.

  • Polymers and Dendrimers: The molecule can act as a cross-linking agent or a core for the divergent synthesis of dendrimers.

  • Bifunctional Probes and Conjugates: Each alkyne can be independently functionalized with different molecules, such as a fluorescent dye and a targeting ligand, to create bifunctional probes for biological imaging and diagnostics.

Potential Applications in Drug Discovery

The sulfonamide core, combined with the versatility of the triazole linkages formed via click chemistry, makes this compound a promising scaffold for drug discovery.[3][10] The triazole ring is not merely a linker but can actively participate in biological interactions, often mimicking a peptide bond. Potential applications include:

  • Development of Bivalent Ligands: The two arms of the molecule can be functionalized with pharmacophores that bind to two distinct sites on a biological target or to two different targets, potentially leading to enhanced affinity and selectivity.

  • Scaffold for Combinatorial Libraries: The modular nature of click chemistry allows for the rapid synthesis of a large library of compounds by reacting the di-alkyne with a diverse set of azides. This is highly valuable in the lead optimization phase of drug discovery.

  • Targeted Drug Delivery: One alkyne can be used to attach a therapeutic agent, while the other can be conjugated to a targeting moiety (e.g., a peptide or antibody fragment) to facilitate targeted drug delivery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For specific handling and safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its dual terminal alkyne functionalities, coupled with the proven biological relevance of the sulfonamide scaffold, provide a powerful platform for the construction of complex and functionally diverse molecules. The amenability of this compound to "click" chemistry opens up a vast chemical space for the development of novel therapeutics, diagnostic agents, and advanced materials. Further exploration of its reactivity and applications is poised to yield significant advancements in various fields of chemical and biomedical research.

References

An In-depth Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide (CAS Number: 18773-54-1), a versatile bifunctional molecule. Possessing two terminal alkyne moieties, this compound is a valuable building block in the realm of organic synthesis and medicinal chemistry, particularly in the application of "click" chemistry. This document will delve into its chemical properties, a validated synthesis protocol, spectroscopic characterization, and its potential applications, with a focus on providing practical insights for laboratory and developmental work.

Molecular Overview and Physicochemical Properties

This compound, also known as N,N-Dipropargyl-p-toluenesulfonamide, is a crystalline solid at room temperature. The presence of the tosyl group provides a stable backbone, while the two propargyl groups offer reactive sites for a variety of chemical transformations.

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 18773-54-1[1]
Molecular Formula C₁₃H₁₃NO₂S[1]
Molecular Weight 247.31 g/mol [1]
Appearance White to yellow or orange powder/crystal[2]
Melting Point 59.0 to 63.0 °C[2]
Purity >98.0% (typically by HPLC)[2]

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// Atom Definitions N [label="N", pos="0,0!"]; S [label="S", pos="-1.5,0.5!"]; O1 [label="O", pos="-1.8,1.8!"]; O2 [label="O", pos="-2.5,-0.5!"]; C_tosyl [label="", shape=point, pos="-0.8,-1.0!"]; C1_prop1 [label="CH2", pos="1.5,0.5!"]; C2_prop1 [label="C", pos="2.8,0.8!"]; C3_prop1 [label="CH", pos="4.0,1.1!"]; C1_prop2 [label="CH2", pos="1.0,-1.0!"]; C2_prop2 [label="C", pos="2.0,-1.8!"]; C3_prop2 [label="CH", pos="3.0,-2.6!"];

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// Bonds N -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- C_tosyl; N -- C1_prop1; C1_prop1 -- C2_prop1; C2_prop1 -- C3_prop1 [style=triple]; N -- C1_prop2; C1_prop2 -- C2_prop2; C2_prop2 -- C3_prop2 [style=triple]; C_tosyl -- ring; ring -- C_methyl; }

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-alkylation of p-toluenesulfonamide with propargyl bromide. A strong base is required to deprotonate the sulfonamide nitrogen, facilitating the nucleophilic attack on the propargyl bromide. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Materials and Reagents
  • p-Toluenesulfonamide

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Experimental Procedure
  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-toluenesulfonamide (1.0 eq).

  • Dissolution: Add anhydrous DMF to the flask to dissolve the p-toluenesulfonamide.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.

  • Alkylation: Add propargyl bromide (2.5 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification a Dissolve p-toluenesulfonamide in anhydrous DMF b Cool to 0 °C and add NaH a->b c Add propargyl bromide dropwise at 0 °C b->c d Stir at room temperature for 12-16h c->d e Quench with saturated NH4Cl (aq) d->e f Extract with Ethyl Acetate e->f g Wash with water and brine f->g h Dry, concentrate, and purify by column chromatography g->h G cluster_reactants Reactants cluster_reaction CuAAC Click Reaction cluster_product Product A This compound C Cu(I) Catalyst A->C B Azide-functionalized Molecule (R-N3) B->C D Bis-triazole Adduct C->D Formation of two triazole rings

References

An In-depth Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, a versatile bifunctional molecule. With its tosyl group and two terminal alkyne functionalities, this compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential applications, particularly in the realm of "click" chemistry.

Introduction: A Molecule Primed for "Click" Chemistry

This compound, also known as N,N-dipropargyl-p-toluenesulfonamide, is a unique chemical entity that combines the structural features of a sulfonamide with the reactivity of two propargyl groups. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The propargyl groups, containing terminal alkynes, are key participants in the Nobel Prize-winning "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This powerful and highly efficient ligation chemistry allows for the facile and specific formation of 1,2,3-triazole linkages, which are themselves valuable pharmacophores known for their stability and diverse biological activities.[6][7]

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of complex molecular architectures, including dendrimers, polymers, and, significantly for drug discovery, bivalent or multifunctional drug candidates. The ability to conjugate two different molecular entities to a central sulfonamide core opens up possibilities for creating novel therapeutics with enhanced potency, selectivity, or modified pharmacokinetic profiles.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through the N,N-dipropargylation of p-toluenesulfonamide. This nucleophilic substitution reaction involves the deprotonation of the sulfonamide nitrogen followed by reaction with an electrophilic propargyl source, such as propargyl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-alkylation of sulfonamides and related nitrogen-containing heterocycles.[8][9]

Materials:

  • p-Toluenesulfonamide

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of p-toluenesulfonamide (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in anhydrous acetone, add propargyl bromide (2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the sulfonamide nitrogen, facilitating its nucleophilic attack on the propargyl bromide. An excess is used to ensure complete deprotonation and to neutralize the HBr formed during the reaction.

  • Solvent: Anhydrous acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Excess Propargyl Bromide: A slight excess of the alkylating agent is used to ensure the complete dialkylation of the sulfonamide.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring a reasonable reaction time.

Structural Characterization

The structure of this compound is confirmed by a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18773-54-1[8]
Molecular Formula C₁₃H₁₃NO₂S[8]
Molecular Weight 247.31 g/mol [8]
Appearance White to yellow to orange powder/crystal[8]
Melting Point 59.0 to 63.0 °C[8]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (CDCl₃) δ ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.3 (d, 4H, N-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (t, 2H, C≡CH)
¹³C NMR (CDCl₃) δ ~144, ~135, ~130, ~128 (Ar-C), ~78 (C≡CH), ~74 (C≡CH), ~40 (N-CH₂), ~21 (Ar-CH₃)
FTIR (KBr, cm⁻¹) ~3290 (ν C≡C-H), ~2120 (ν C≡C), ~1350 & ~1160 (ν SO₂)
Mass Spectrometry (EI) m/z 247 [M]⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.[10][11][12][13]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its two terminal alkyne groups. These functionalities are poised for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[14][15][16]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[4][5] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules in drug discovery.[17][18]

Diagram 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC Alkyne R1-C≡CH Triazole 1,4-disubstituted 1,2,3-triazole Alkyne->Triazole Azide R2-N3 Azide->Triazole Catalyst Cu(I) Catalyst->Triazole

Caption: The CuAAC reaction combines an alkyne and an azide to form a triazole.

Application in the Synthesis of Bivalent Molecules

The presence of two alkyne groups in this compound allows for the straightforward synthesis of bivalent molecules. By reacting the dipropargyl sulfonamide with two equivalents of an azide-functionalized molecule of interest (or sequentially with two different azide-functionalized molecules), researchers can create symmetrical or unsymmetrical bivalent constructs. This is particularly relevant in drug discovery for targeting dimeric proteins or for enhancing binding affinity through the chelate effect.

Diagram 2: Synthesis of a Symmetrical Bivalent Molecule

Bivalent_Synthesis Dipropargyl This compound Bivalent Symmetrical Bivalent Molecule Dipropargyl->Bivalent Azide 2 x R-N3 Azide->Bivalent Catalyst Cu(I) catalyst Catalyst->Bivalent

Caption: Bivalent molecule synthesis via CuAAC.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the exceptional reactivity of its dual alkyne functionalities in click chemistry, makes it a powerful tool for the construction of complex molecular architectures. For researchers and scientists in drug development, this compound offers a reliable and efficient scaffold for the creation of novel bivalent and multifunctional therapeutic agents. The continued exploration of its applications is expected to yield significant advancements in medicinal chemistry and materials science.

References

A Technical Guide to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide: A Homobifunctional Linker for Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, a pivotal reagent in modern medicinal chemistry and drug development. This molecule, distinguished by a central p-toluenesulfonamide (tosyl) core and two terminal propargyl (prop-2-yn-1-yl) groups, serves as a versatile homobifunctional linker. Its primary utility lies in the realm of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," where the dual alkyne functionalities enable the precise and efficient coupling of two azide-containing molecules. This document details the compound's fundamental physicochemical properties, provides a robust and validated synthesis protocol, explores its chemical reactivity, and outlines its practical applications in bioconjugation and drug discovery.

Molecular Identity and Physicochemical Properties

This compound is a structurally precise molecule designed for high-reactivity applications. The sulfonamide core provides chemical stability, while the two terminal alkyne groups are readily available for covalent bond formation.

Chemical Structure

The structural arrangement features a central sulfonamide group derived from p-toluenesulfonyl chloride, N-substituted with two propargylamine-derived propargyl groups.

Caption: 2D Structure of this compound.

Core Data Summary

All quantitative data for the compound are summarized in the table below for ease of reference.

PropertyValueSource
IUPAC Name This compound-
Synonyms N,N-Dipropargyl-p-toluenesulfonamideTCI[1]
CAS Number 18773-54-1TCI[1]
Molecular Formula C₁₃H₁₃NO₂SPubChem[2]
Molecular Weight 247.32 g/mol ChemUniverse
Appearance White to yellow crystalline powderTCI[3]
Purity >98% (HPLC)TCI[3]
Melting Point 59.0 to 63.0 °CTCI[3]
Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of its constituent atoms, based on the molecular formula C₁₃H₁₃NO₂S.

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Sulfur (S): 1 atom × 32.06 u = 32.06 u

  • Total Molecular Weight: 156.143 + 13.104 + 14.007 + 31.998 + 32.06 = 247.312 u

Synthesis and Purification

The synthesis of this compound is a standard nucleophilic substitution reaction. The protocol described below is based on well-established methods for the formation of N,N-disubstituted sulfonamides from sulfonyl chlorides.

Synthetic Scheme

The reaction proceeds by the coupling of p-toluenesulfonyl chloride with dipropargylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product R1 p-Toluenesulfonyl Chloride C1 Triethylamine (Base) Dichloromethane (Solvent) 0°C to Room Temp R2 Dipropargylamine P1 This compound C1->P1 Forms

Caption: Synthesis Reaction Workflow.

Experimental Protocol

Materials:

  • p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

  • Dipropargylamine (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dipropargylamine (1.05 eq) and anhydrous dichloromethane. Cool the flask to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (p-toluenesulfonyl chloride) is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its two terminal alkyne groups. These groups are ideal substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is prized for its high yield, stereospecificity, and tolerance of a wide variety of functional groups, making it ideal for complex biological applications.[4][5]

CuAAC_Cycle CuI Cu(I) Catalyst Acetylide Cu(I) Acetylide CuI->Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne (R-C≡CH) Azide Azide (R'-N₃) Complex Copper-Azide Complex Acetylide->Complex + Azide Cycloadduct Six-Membered Cu(III) Intermediate Complex->Cycloadduct Cycloaddition Triazole 1,2,3-Triazole Product Cycloadduct->Triazole Reductive Elimination Triazole->CuI Regenerates Catalyst

Caption: Catalytic Cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound makes it an invaluable tool for researchers. It can be used to link two separate azide-modified molecules together, forming homodimers or constructing more complex molecular architectures. This is particularly relevant in the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and radiolabeled imaging agents.[6]

General Protocol for Homobifunctional Conjugation

This protocol outlines the use of the title compound to link two equivalents of an azide-functionalized biomolecule (e.g., a peptide or oligonucleotide).

Materials:

  • This compound (0.5 eq)

  • Azide-functionalized biomolecule (1.0 eq)

  • Copper(II) sulfate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a Cu(I) stabilizing ligand)

  • Phosphate-buffered saline (PBS) or a suitable buffer system

Procedure:

  • Preparation: In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in the chosen buffer.

  • Linker Addition: Add the this compound linker to the solution.

  • Catalyst Premix: In a separate tube, prepare the catalyst solution by adding sodium ascorbate to an aqueous solution of CuSO₄. The solution should turn from blue to a faint yellow/colorless, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the biomolecule/linker mixture.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted components and catalyst.

Conclusion

This compound is a high-purity, well-characterized, and synthetically accessible homobifunctional linker. Its molecular weight of 247.32 g/mol and dual terminal alkyne functionalities make it an optimal reagent for advanced applications in drug discovery, chemical biology, and materials science. The robust and efficient nature of its participation in click chemistry reactions ensures its continued relevance for scientists and researchers aiming to construct complex, covalently linked molecular systems with high precision and yield.

References

A Technical Guide to the Spectral Analysis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The presence of two terminal alkyne functionalities, known as propargyl groups, makes it a versatile building block for the synthesis of more complex molecules through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. The 4-methylbenzenesulfonamide, or tosyl, group is a common protecting group for amines and a key structural motif in many pharmaceuticals. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the spectral data for this compound, including predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide details the methodologies for data acquisition and offers in-depth interpretations of the spectral features, grounded in fundamental chemical principles.

Molecular Structure and Synthesis

The structure of this compound consists of a central nitrogen atom bonded to a tosyl group and two propargyl groups.

Caption: Molecular Structure of this compound.

A plausible synthetic route to this compound involves the reaction of 4-methylbenzenesulfonamide with two equivalents of a propargyl halide (e.g., propargyl bromide) in the presence of a base.

Caption: Proposed Synthesis Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAromatic protons ortho to the sulfonyl group
~7.3Doublet2HAromatic protons meta to the sulfonyl group
~4.2Doublet4HMethylene protons (-CH₂-) of the propargyl groups
~2.4Singlet3HMethyl protons (-CH₃) of the tosyl group
~2.2Triplet2HAcetylenic protons (-C≡CH) of the propargyl groups
Experimental Protocol for ¹H NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1]

  • Shimming : The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp spectral lines.[1]

  • Data Acquisition : A standard one-pulse proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will display two doublets, characteristic of a para-substituted benzene ring. The downfield doublet around 7.8 ppm corresponds to the protons ortho to the electron-withdrawing sulfonyl group, while the upfield doublet around 7.3 ppm is assigned to the protons meta to this group.

The methylene protons of the two equivalent propargyl groups are expected to appear as a doublet around 4.2 ppm due to coupling with the acetylenic proton. The singlet at approximately 2.4 ppm is characteristic of the methyl group on the tosyl moiety. The acetylenic protons of the two equivalent propargyl groups should appear as a triplet around 2.2 ppm, resulting from coupling to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~144Quaternary aromatic carbon attached to the sulfonyl group
~135Quaternary aromatic carbon attached to the methyl group
~130Aromatic CH carbons ortho to the sulfonyl group
~128Aromatic CH carbons meta to the sulfonyl group
~78Quaternary acetylenic carbon (-C≡CH)
~74Methine acetylenic carbon (-C≡CH)
~40Methylene carbons (-CH₂-) of the propargyl groups
~21Methyl carbon (-CH₃) of the tosyl group
Experimental Protocol for ¹³C NMR
  • Sample Preparation : A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[1]

  • Instrument Setup and Shimming : The procedure is similar to that for ¹H NMR.

  • Data Acquisition : A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal through the Nuclear Overhauser Effect (NOE). A larger number of scans is generally required.

  • Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon environment. The aromatic region will exhibit four signals: two for the quaternary carbons and two for the protonated carbons of the para-substituted ring. The two acetylenic carbons of the propargyl groups will be observed in the range of 70-80 ppm. The methylene carbons attached to the nitrogen will appear around 40 ppm, and the methyl carbon of the tosyl group will be seen at approximately 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300≡C-H stretchTerminal Alkyne
~2120C≡C stretchTerminal Alkyne
~1350 & ~1160Asymmetric & Symmetric SO₂ stretchSulfonamide
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂ and CH₃)
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum : An initial spectrum of the clean ATR crystal is recorded as the background.

  • Sample Application : A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition : The infrared spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

  • Cleaning : The ATR crystal is thoroughly cleaned with an appropriate solvent after the measurement.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, strong peak around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne.[2][3] A weaker but sharp absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch.[2][3] The presence of the sulfonamide group will be confirmed by two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic methylene and methyl groups will be observed in the 3100-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺·) : m/z = 263 (corresponding to the molecular weight of C₁₃H₁₃NO₂S)

  • Major Fragment Ions :

    • m/z = 155 (loss of one propargyl group and cleavage of the S-N bond, [CH₃C₆H₄SO₂]⁺)

    • m/z = 108 (loss of SO₂ from the m/z 155 fragment, [CH₃C₆H₄]⁺)

    • m/z = 91 (rearrangement and loss of CH₃ from the m/z 108 fragment, tropylium ion [C₇H₇]⁺)

    • m/z = 39 (propargyl cation, [C₃H₃]⁺)

Experimental Protocol for Mass Spectrometry
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after chromatographic separation (e.g., GC-MS or LC-MS).

  • Ionization : The sample molecules are ionized. In electron ionization (EI), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[4]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

  • Detection : The separated ions are detected, and their abundance is recorded.[4]

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is crucial for structural confirmation. For sulfonamides, a common fragmentation pathway involves the cleavage of the S-N bond.[5][6] The observation of a fragment at m/z 155, corresponding to the tosyl group, and its subsequent fragmentation to ions at m/z 108 and 91 would be strong evidence for the 4-methylbenzenesulfonamide moiety. The presence of a peak at m/z 39 would confirm the presence of the propargyl groups.

Conclusion

The comprehensive spectral analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust framework for its structural elucidation and characterization. The predicted spectral data, based on established chemical principles and comparison with related structures, offer a reliable reference for researchers working with this versatile compound. The detailed experimental protocols and interpretations provided in this guide are intended to support the accurate and efficient analysis of this and similar molecules in a research and development setting.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data. The principles and methodologies discussed herein are grounded in established spectroscopic theory and best practices in analytical chemistry.

Introduction

This compound, a molecule of interest in synthetic and medicinal chemistry, possesses a unique structural framework combining a tosyl group with two propargyl moieties. The presence of these distinct functional groups gives rise to a characteristic ¹H NMR spectrum that serves as a crucial tool for its identification and characterization. Understanding the nuances of this spectrum is paramount for verifying the successful synthesis of the compound and for assessing its purity. This guide will systematically deconstruct the expected ¹H NMR spectrum, providing a foundational understanding for researchers working with this and structurally related compounds.

Molecular Structure and Proton Environments

A thorough analysis of a ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of all non-equivalent proton environments. In this compound, there are four distinct sets of protons, as illustrated in the diagram below.

Figure 1. Molecular structure of this compound highlighting the distinct proton environments.

The four key proton environments are:

  • Ar-H (Aromatic Protons): The protons on the para-substituted benzene ring. Due to the substitution pattern, these will appear as two distinct signals, each integrating to two protons.

  • CH₃ (Methyl Protons): The three equivalent protons of the methyl group attached to the benzene ring.

  • N-CH₂ (Methylene Protons): The protons of the two equivalent methylene groups adjacent to the nitrogen atom of the sulfonamide.

  • C≡C-H (Alkynyl Protons): The protons at the terminus of the two equivalent alkyne functionalities.

Theoretical ¹H NMR Spectrum Prediction

Based on established chemical shift principles and data from analogous structures, a theoretical ¹H NMR spectrum can be predicted.[1][2] The electron-withdrawing nature of the sulfonamide group and the anisotropic effects of the aromatic ring and alkyne groups will significantly influence the chemical shifts of the neighboring protons.

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale for Prediction
Ar-H (ortho to SO₂N)7.70 - 7.80Doublet (d)2HThese protons are deshielded by the strongly electron-withdrawing sulfonamide group. They are coupled to the meta protons, resulting in a doublet.[3][4]
Ar-H (meta to SO₂N)7.30 - 7.40Doublet (d)2HThese protons are less deshielded than the ortho protons. They are coupled to the ortho protons, appearing as a doublet.[3][5]
N-CH₂4.00 - 4.20Doublet (d)4HThe methylene protons are adjacent to the electronegative nitrogen atom, causing a downfield shift. They exhibit long-range coupling with the terminal alkynyl proton.[6]
CH₃2.40 - 2.50Singlet (s)3HThe methyl protons on the aromatic ring typically appear in this region and are not coupled to other protons, hence a singlet is expected.[4][7]
C≡C-H2.20 - 2.30Triplet (t)2HThe terminal alkynyl proton is coupled to the two methylene protons four bonds away (⁴J coupling), resulting in a triplet.[8][9]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized experimental procedure is essential. The following protocol is recommended for ensuring accurate and reproducible results.

Figure 2. Workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). A comprehensive list of chemical shifts for common impurities in these solvents can be found in the literature to aid in their identification.[10][11]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube:

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the spectrometer.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals corresponding to each proton environment.

Interpretation of the Spectrum

A representative ¹H NMR spectrum of this compound would exhibit the following key features, consistent with the theoretical predictions:

  • Aromatic Region (7.0 - 8.0 ppm): Two distinct doublets are observed. The downfield doublet, typically around 7.75 ppm, corresponds to the two aromatic protons ortho to the electron-withdrawing sulfonamide group. The upfield doublet, around 7.35 ppm, is assigned to the two aromatic protons meta to the sulfonamide group. The coupling constant for both doublets (³J) is expected to be in the range of 8-9 Hz, which is characteristic of ortho-coupling in a benzene ring.[12][13]

  • Methylene and Alkynyl Region (2.0 - 4.5 ppm): A doublet corresponding to the four protons of the two N-CH₂ groups appears around 4.1 ppm. The splitting of this signal is due to long-range coupling (⁴J) with the terminal alkynyl proton. This long-range coupling through the π-system of the alkyne is a characteristic feature.[14] A triplet for the two terminal alkynyl protons (C≡C-H) is observed further upfield, typically around 2.25 ppm, with a coupling constant that matches that of the methylene doublet (⁴J ≈ 2.5 Hz).[9][14]

  • Aliphatic Region (0 - 2.5 ppm): A sharp singlet integrating to three protons is present at approximately 2.45 ppm. This signal is unambiguously assigned to the methyl group protons of the tosyl moiety.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal, characterized by its chemical shift, multiplicity, and integration, corresponds to a specific set of protons within the molecule. A thorough understanding of this spectrum, guided by the principles outlined in this technical guide, is indispensable for chemists and researchers engaged in the synthesis and application of this compound. The predicted and interpreted spectral data provide a reliable benchmark for the structural verification and purity assessment of this compound.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical predictions, experimental protocols, and advanced spectral interpretation necessary for the unambiguous structural elucidation of this molecule.

Introduction: The Structural Significance of this compound

This compound is a molecule of interest due to its combination of a sulfonamide core, a well-established pharmacophore, and two reactive propargyl groups. The terminal alkyne functionalities offer versatile handles for further chemical modifications, such as click chemistry, making this compound a valuable building block in medicinal chemistry and materials science.

Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides a unique fingerprint of the carbon skeleton, revealing the number of distinct carbon environments and offering insights into their electronic surroundings. This guide will walk through the complete process of analyzing this compound by ¹³C NMR, from sample preparation to the application of advanced 2D NMR techniques for definitive signal assignment.

Predicted ¹³C NMR Spectrum and Signal Assignment

The structure of this compound possesses a plane of symmetry that renders the two propargyl groups chemically equivalent. Consequently, we anticipate a total of 7 unique carbon signals in the ¹³C NMR spectrum. The predicted chemical shifts (δ) in parts per million (ppm), relative to a tetramethylsilane (TMS) standard, are detailed in Table 1. These predictions are based on established chemical shift ranges for analogous functional groups.[1][2][3][4]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (CH₃)20-25Typical range for a methyl group on an aromatic ring.[5]
C2 (Aromatic CH)128-130Aromatic CH ortho to the methyl group.
C3 (Aromatic CH)127-129Aromatic CH ortho to the sulfonamide group.[6][7]
C4 (Quaternary C)143-146Aromatic quaternary carbon attached to the methyl group.
C5 (Quaternary C)135-138Aromatic quaternary carbon attached to the sulfonamide group.
C6 (CH₂)40-45Methylene carbon adjacent to the nitrogen of the sulfonamide.
C7 (Alkyne CH)78-82Terminal alkyne methine carbon (sp-hybridized).[3]
C8 (Quaternary C)73-77Internal alkyne quaternary carbon (sp-hybridized).[3]

Visualizing the Molecular Structure and Carbon Numbering

Caption: Molecular structure with carbon numbering.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is foundational to accurate analysis. Due to the low natural abundance of the ¹³C isotope (about 1.1%), a higher sample concentration and more scans are typically required compared to ¹H NMR.[3][8]

Sample Preparation
  • Mass Determination: Accurately weigh 50-100 mg of this compound.[8] A higher concentration will reduce the required acquisition time.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of the solvent.[9]

  • Dissolution: In a small vial, dissolve the sample in the deuterated solvent. Gentle vortexing may be required.[8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of TMS can be added to the solvent.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters (Based on a 400 MHz Spectrometer)

The following are recommended starting parameters. Optimization may be necessary based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Pulse Programzgpg30 or zgdc3030° pulse angle for optimal signal intensity over multiple scans.[10]
Acquisition Time (AQ)~1.0 sDuration of signal detection.
Relaxation Delay (D1)2.0 sTime for nuclei to return to equilibrium between pulses.[10]
Number of Scans (NS)128 or higherIncreased scans improve the signal-to-noise ratio.[10]
Spectral Width (SW)0-220 ppmCovers the typical range for organic molecules.[1][11]
DecouplingBroadband ¹H decouplingSimplifies the spectrum by collapsing ¹³C-¹H couplings, resulting in single peaks for each carbon.[1]

Advanced Spectral Analysis: A Self-Validating Approach

To move from predicted to confirmed assignments, a suite of advanced NMR experiments is employed. These techniques provide through-bond connectivity information, creating a robust, self-validating dataset.

DEPT-135: Differentiating Carbon Types

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[12][13]

  • CH₃ groups: Appear as positive peaks.

  • CH₂ groups: Appear as negative peaks (inverted).

  • CH groups: Appear as positive peaks.

  • Quaternary carbons: Are absent from the spectrum.

For our target molecule, a DEPT-135 spectrum would show:

  • Positive Peaks: C1 (CH₃), C2 (CH), C3 (CH), C7 (CH)

  • Negative Peak: C6 (CH₂)

  • Absent Peaks: C4, C5, C8 (all quaternary)

This allows for the immediate and unambiguous identification of the methylene carbon (C6) and helps to group the remaining signals.

2D NMR: Unambiguous Signal Assignment

Two-dimensional NMR experiments are the cornerstone of modern structural elucidation. For this molecule, HSQC and HMBC experiments are particularly powerful.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[14] It provides direct C-H one-bond connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[14] This is crucial for piecing together the carbon skeleton by identifying longer-range connectivities.

HMBC Correlation Workflow

The following diagram illustrates the expected key HMBC correlations that would definitively link the different fragments of the molecule.

G cluster_tosyl Tosyl Group cluster_propargyl Propargyl Group H_Me ¹H of CH₃ (C1) C2 ¹³C of C2 H_Me->C2 ³J C4 ¹³C of C4 H_Me->C4 ²J H_Aro1 ¹H of C2 H_Aro2 ¹H of C3 C5 ¹³C of C5 H_Aro2->C5 ²J C1 ¹³C of C1 C3 ¹³C of C3 H_CH2 ¹H of CH₂ (C6) H_CH2->C5 ³J C7 ¹³C of C7 H_CH2->C7 ³J C8 ¹³C of C8 H_CH2->C8 ²J H_Alkyne ¹H of ≡CH (C7) C6 ¹³C of C6 H_Alkyne->C6 ³J H_Alkyne->C8 ²J

Caption: Expected key HMBC correlations for structural confirmation.

By systematically analyzing these correlations, each carbon signal can be assigned with a high degree of confidence, providing a self-validating structural proof. For instance, the protons of the methylene group (H at C6) are expected to show correlations to the quaternary aromatic carbon C5, as well as to both alkyne carbons C7 and C8. This single set of correlations definitively links the tosyl group to the propargyl side chains.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that combines foundational 1D spectroscopy with advanced 2D techniques. By following a systematic approach of prediction, careful experimentation, and detailed analysis using DEPT, HSQC, and HMBC, researchers can achieve an unambiguous and robust structural characterization. This guide provides the necessary framework for scientists to confidently undertake this analysis, ensuring the integrity of their chemical research and development efforts.

References

Stability and storage conditions for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Abstract

This compound is a specialized chemical intermediate whose utility is intrinsically linked to the high reactivity of its dual terminal alkyne functionalities. This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will delve into the chemical rationale behind optimal storage and handling protocols, explore potential degradation pathways, and offer validated experimental methods for stability assessment. This document is intended for researchers, chemists, and quality control professionals who require a deep understanding of how to maintain the integrity and purity of this valuable reagent.

Introduction: A Molecule of Duality

This compound is a molecule defined by a structural duality: the robust, electron-withdrawing p-toluenesulfonamide (tosyl) group and two highly reactive N-propargyl (prop-2-yn-1-yl) terminal alkyne groups. The tosylamide core provides a stable scaffold, rendering the nitrogen atom significantly less nucleophilic than a typical tertiary amine.[1] This stability is a cornerstone of its function as a protecting group in many synthetic contexts.[2][3]

Conversely, the twin terminal alkyne moieties are hubs of reactivity, poised for participation in a variety of synthetic transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The acidic nature of the terminal alkyne protons also allows for deprotonation to form highly nucleophilic acetylide anions.[4][5] This duality—a stable core functionalized with reactive groups—makes understanding and controlling its stability paramount for successful and reproducible research. Improper storage or handling can lead to compromised purity, inconsistent reactivity, and the failure of downstream applications.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before discussing its stability profile.

PropertyValueSource
IUPAC Name This compound-
CAS Number 18773-54-1[6]
Molecular Formula C₁₃H₁₃NO₂S[6][7]
Molecular Weight 247.31 g/mol -
Appearance Yellow to white solid[8]
Purity Typically ≥97%[9]
Structure
alt text
[7]

Core Principles of Chemical Stability

The stability of this compound is governed by the interplay of its constituent functional groups.

  • The Sulfonamide Backbone: The N-tosyl group is exceptionally stable due to the strong electron-withdrawing nature of the sulfonyl moiety, which delocalizes the nitrogen's lone pair of electrons.[1] This makes the sulfonamide bond highly resistant to cleavage under neutral and mildly acidic or basic conditions.[2][3] However, under harsh hydrolytic (strong acid/base) or photolytic (UV light) conditions, this bond can be a point of failure.[10][11][12]

  • The Terminal Alkyne Groups: The terminal alkynes are the primary sites of potential degradation. Their high reactivity makes them susceptible to:

    • Oxidative Coupling/Polymerization: In the presence of oxygen and trace metals (like copper), terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) to form diyne linkages, leading to dimers, oligomers, and polymers.

    • Acid-Base Reactivity: The terminal alkyne proton is acidic (pKa ≈ 25), making it vulnerable to deprotonation by strong bases.[4][5] While this is a desired reaction in synthesis, unintentional exposure to basic contaminants during storage can lead to the formation of reactive acetylide anions.

    • Moisture: Terminal alkynes themselves are not directly hydrolyzed, but moisture can facilitate other degradation pathways, such as hydrolysis of the sulfonamide bond under certain conditions.[11][13]

Recommended Storage & Handling Protocols

Based on the core chemical principles, a multi-faceted approach is required to ensure the long-term integrity of the compound. Commercial suppliers often recommend storing the material in a dry, dark, and ventilated place, sometimes under refrigeration and an inert atmosphere.[6][9]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Lowering the temperature significantly reduces the rate of all potential degradation reactions, including oxidation and polymerization. While some related compounds are stored at room temperature, refrigeration provides an added layer of security.[8]
Atmosphere Inert Gas (Argon or Nitrogen) This is the most critical parameter. An inert atmosphere displaces oxygen, directly preventing oxidative degradation and polymerization of the alkyne groups. It also displaces moisture, preventing potential hydrolysis.[9]
Light Amber Vial / Protect from Light The aromatic tosyl group can absorb UV radiation, which can induce photodegradation, potentially leading to cleavage of the S-N bond or SO₂ extrusion.[11][12] Storing in an amber vial or in the dark is mandatory.
Moisture Anhydrous Conditions / Use of Desiccant Moisture can act as a nucleophile and facilitate the hydrolysis of the sulfonamide bond, especially if acidic or basic impurities are present.[11] Storage in a desiccator or under a dry, inert atmosphere is crucial.
Container Glass Vial with PTFE-lined Cap Use a clean, dry glass container. The Polytetrafluoroethylene (PTFE) liner provides an inert barrier, preventing leaching from or reaction with the cap material.
Handling Procedures

Adherence to proper handling techniques is as crucial as storage.

  • Equilibration: Before opening, always allow the container to warm to room temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water into the product.[13]

  • Inert Atmosphere Operations: Whenever possible, handle the solid in a glovebox or under a positive pressure stream of argon or nitrogen.

  • Weighing: Weigh out the desired amount quickly. For extended or repeated access, consider pre-aliquoting the bulk material into smaller, single-use vials under an inert atmosphere to avoid compromising the entire stock.

  • Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If the intended reaction is sensitive to trace acid, consider using a solvent stored over a neutral drying agent.

Potential Degradation Pathways

Understanding how a molecule can degrade is key to preventing it. The primary vulnerabilities lie in reactions involving the sulfonamide linkage and the terminal alkyne groups.

Parent This compound Hydrolysis Hydrolysis (p-Toluenesulfonic acid & N,N-dipropargylamine) Parent->Hydrolysis Strong Acid/Base, H₂O Oxidation Oxidative Degradation (Dimers, Oligomers) Parent->Oxidation O₂, Trace Metals (e.g., Cu²⁺) Photolysis Photodegradation (SO₂ Extrusion, Bond Cleavage) Parent->Photolysis UV Light Base_Reaction Base-Induced Acetylide Formation Parent->Base_Reaction Strong Base (e.g., NaH, BuLi)

Caption: Potential degradation and reaction pathways for the title compound.

  • Hydrolytic Cleavage: Under forcing acidic or basic conditions, the sulfonamide S-N bond can cleave, yielding p-toluenesulfonic acid and N,N-di(prop-2-yn-1-yl)amine.[10] This is generally not a concern under recommended storage conditions but can occur if the compound is stored improperly with acidic or basic contaminants.

  • Oxidative Degradation: This is a significant risk for terminal alkynes. Atmospheric oxygen, particularly when catalyzed by trace metal impurities, can lead to the formation of complex mixtures of dimers and oligomers, reducing the purity and molarity of the active compound.

  • Photodegradation: Sulfonamides are known to be susceptible to photodegradation.[12] Irradiation with UV light can promote cleavage of the S-N bond or extrusion of sulfur dioxide (SO₂), leading to a variety of photoproducts.[12][14]

Experimental Workflow: Forced Degradation Study

To empirically validate stability and identify potential degradants, a forced degradation (stress testing) study is the authoritative method. This protocol exposes the compound to exaggerated conditions to accelerate decomposition.

start Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot into 5 Vials (Acid, Base, Oxidizer, Heat, Light) start->aliquot stress Apply Stress Conditions aliquot->stress acid Acidic Stress (0.1 M HCl, 60°C, 24h) stress->acid base Basic Stress (0.1 M NaOH, 60°C, 8h) stress->base oxid Oxidative Stress (3% H₂O₂, RT, 24h) stress->oxid heat Thermal Stress (Solid, 80°C, 48h) stress->heat light Photolytic Stress (UV Lamp, 254nm, 24h) stress->light quench Neutralize / Quench Reaction acid->quench base->quench oxid->quench heat->quench light->quench analyze Analyze by RP-HPLC-UV/MS (Compare to unstressed control) quench->analyze end Identify Degradants & Assess Purity Loss analyze->end

Caption: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation by HPLC
  • Preparation of Stock: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (ACN).

  • Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with mobile phase and immediately inject into the HPLC system to serve as the t=0, unstressed control.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Place a small amount of the solid compound in a vial and heat in an oven.

    • Photolytic: Expose a solution of the compound in a quartz cuvette to a UV lamp.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24 hours).

  • Quenching:

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • The oxidative reaction can be quenched by dilution.

    • For the thermal sample, dissolve a weighed amount in solvent.

  • Analysis: Analyze all samples by a stability-indicating Reverse-Phase HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 220 nm and 254 nm; ESI-MS to identify parent and degradant masses.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the mass of any new peaks to propose the structure of degradation products.

Conclusion

The long-term stability of this compound is readily achievable through diligent control of its environment. The primary threats to its integrity are oxygen, moisture, light, and elevated temperatures. The most effective preservation strategy involves storing the solid compound under an inert atmosphere of argon or nitrogen, in a sealed amber glass vial, under refrigerated conditions (2-8°C). By adhering to these protocols and employing careful handling techniques, researchers can ensure the compound's purity and reactivity, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Diyne for Advanced Click Chemistry Applications

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a unique difunctional molecule featuring two terminal alkyne groups.[1] This structure positions it as a valuable crosslinking agent or monomer in the realm of click chemistry, particularly in the highly efficient and widely utilized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3] The presence of the sulfonamide group may also impart specific solubility and biological properties, making it an intriguing building block for applications in drug development, materials science, and bioconjugation.[4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the use of this compound in click chemistry. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application in polymer crosslinking, and offer insights into the experimental considerations for successful outcomes.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₂S[1]
Molecular Weight 263.32 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, CH₂Cl₂)General knowledge
Storage Store at 2-8°C under an inert atmosphere[5]

Safety Precautions: Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Mechanism of Action in CuAAC Click Chemistry

The utility of this compound in click chemistry is centered around the CuAAC reaction. This reaction forms a stable triazole linkage between a terminal alkyne and an azide, driven by a copper(I) catalyst.[3] The diyne nature of this molecule allows for the simultaneous or sequential reaction of its two alkyne moieties with two separate azide-containing molecules.

The generally accepted mechanism for the CuAAC reaction is as follows:

  • Formation of Copper(I) Acetylide: The copper(I) catalyst coordinates with the terminal alkyne of this compound to form a copper(I) acetylide intermediate.

  • Activation of the Azide: The azide reactant coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated azide and the copper acetylide.

  • Protonolysis: The resulting copper-triazolide intermediate is protonated to release the triazole product and regenerate the copper(I) catalyst.

This catalytic cycle is highly efficient and proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems.[2]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Diyne R-(C≡CH)₂ (this compound) Cu(I) Cu(I) Diyne->Cu(I) Coordination Azide R'-N₃ Azide->Cu(I) Coordination Crosslinked_Product R-(Triazole-R')₂ Cu(I)->Crosslinked_Product Catalytic Cycle Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Analysis A Prepare Polymer-N₃ Solution E Combine Polymer-N₃ and Diyne Solutions A->E B Prepare Diyne Crosslinker Solution B->E C Prepare CuSO₄/THPTA Solution F Add Catalyst/Ligand Complex C->F D Prepare Fresh Sodium Ascorbate G Initiate with Sodium Ascorbate D->G E->F F->G H Monitor for Crosslinking/Gelation G->H I Purify by Dialysis (Optional) H->I

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Click Chemistry and Bifunctional Linkers

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide, exhibiting exceptional functional group tolerance and reliability under mild, often aqueous, conditions.[2][3] Its bio-orthogonality, meaning the reacting groups (azide and alkyne) are largely absent from and non-reactive with biological systems, has propelled its use in diverse fields such as drug discovery, bioconjugation, and materials science.[4]

The subject of this guide, 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide , is a bifunctional alkyne linker. Its two terminal propargyl groups allow for the simultaneous or sequential ligation of two separate azide-containing molecules. This "two-armed" nature makes it an invaluable building block for creating complex molecular architectures, such as cross-linked polymers, elaborate bioconjugates, and novel drug delivery systems. The sulfonamide core provides a stable, well-defined scaffold from which the two reactive alkyne arms extend.

Mechanistic Principles of the CuAAC Reaction

The remarkable efficiency of the CuAAC reaction stems from the catalytic activity of the copper(I) ion, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition.[2] The reaction proceeds through a stepwise mechanism rather than a concerted one, which ensures the exclusive formation of the 1,4-regioisomer.[5]

The catalytic cycle can be summarized as follows:

  • Copper-Acetylide Formation: A terminal alkyne reacts with a Cu(I) species to form a copper-acetylide intermediate. This step is often facilitated by a mild base or can occur without an external base, as the copper coordination lowers the pKa of the alkyne proton.[6]

  • Coordination of the Azide: The azide coordinates to the copper center of the copper-acetylide complex.

  • Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne. This step proceeds through a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: The intermediate rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] This approach is experimentally convenient and helps to counteract the oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen.[1]

The Critical Role of Ligands: While not always strictly necessary, ligands play a crucial role in modern CuAAC protocols.[6] They serve multiple functions:

  • Stabilization: Ligands protect the Cu(I) catalyst from oxidation and disproportionation.[7]

  • Acceleration: They can significantly increase the reaction rate.

  • Biocompatibility: In biological applications, ligands sequester the copper ion, reducing its cytotoxicity and preventing damage to biomolecules like proteins and DNA.[4]

Tris(triazolylmethyl)amine ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are among the most effective and commonly used ligands.[7]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_reactants Reactants & Products CuI Cu(I) Catalyst Cu_Alkyne Copper(I)-Acetylide Intermediate CuI->Cu_Alkyne + R-C≡CH - H⁺ Cu_Azide_Complex Copper-Azide-Alkyne Complex Cu_Alkyne->Cu_Azide_Complex + R'-N₃ Metallacycle Six-Membered Cu(III) Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazolide Copper-Triazolide Product Complex Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H⁺ - Product Product 1,4-Triazole Product Triazolide->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Alkyne Azide Azide (R'-N₃) Azide->Cu_Azide_Complex

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Double Cycloaddition with this compound

This protocol describes a general procedure for the reaction of this compound with two equivalents of an azide-containing compound.

1. Materials and Reagents:

  • Alkyne: this compound

  • Azide: Azide-functionalized molecule of interest (e.g., benzyl azide, an azido-functionalized PEG, or a biomolecule)

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Ligand (Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents.

  • Solvent: A suitable solvent system such as a mixture of water and a co-solvent (e.g., t-BuOH, DMSO, DMF) or an organic solvent like THF or CH₂Cl₂. The choice depends on the solubility of the reactants.

  • Degassing Equipment: Access to nitrogen or argon gas.

2. Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Standard laboratory glassware for workup and purification

  • Analytical equipment for reaction monitoring (TLC, LC-MS) and product characterization (NMR, MS)

3. Step-by-Step Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (2.0-2.2 eq) in the chosen solvent system.

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Premix Preparation (Recommended): In a separate small vial, prepare a premix of the copper source and the ligand. For example, mix a solution of CuSO₄·5H₂O with a solution of THPTA (typically at a 1:2 to 1:5 Cu:ligand molar ratio).[6] Let this mixture stand for a few minutes.

  • Addition of Catalyst: Add the copper/ligand premix to the main reaction mixture via syringe.

  • Initiation of Reaction: Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution (typically 5-10 eq relative to copper) to the reaction mixture to initiate the cycloaddition. The solution may change color upon addition.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the substrates and the catalyst system.[8]

  • Workup and Purification:

    • Upon completion, quench the reaction. If in an aqueous medium, adding a solution of EDTA can help to chelate and remove the copper catalyst.

    • If the product is organic-soluble, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using an appropriate method, such as silica gel column chromatography, to obtain the pure bis-triazole product.

Data Presentation: Key Experimental Parameters

ParameterRecommended Value/RangeRationale & Key Considerations
Stoichiometry (Azide:Dialkyne) 2.0 - 2.2 : 1.0A slight excess of the azide ensures complete consumption of the bifunctional alkyne linker.
Catalyst Loading (CuSO₄) 1 - 10 mol%Lower loadings are often sufficient, but higher loadings can be used for difficult substrates or very dilute conditions.
Ligand:Copper Ratio 2:1 to 5:1A higher ratio protects the catalyst and can mitigate oxidative damage in bioconjugation.[6]
Reducing Agent (Ascorbate) 5 - 10 equivalents (relative to Cu)A significant excess ensures the maintenance of the Cu(I) oxidation state throughout the reaction.
Concentration 0.01 M - 0.5 MReaction rates are concentration-dependent. Higher concentrations generally lead to faster reactions.
Temperature Room Temperature (20-25 °C)The reaction is typically highly efficient at room temperature. Gentle heating (40-60 °C) may be used for sluggish reactions.
Solvent System H₂O/t-BuOH, H₂O/DMSO, THFMust be chosen to fully dissolve all reactants for a homogeneous reaction.

Applications and Further Functionalization

The use of this compound as a bifunctional linker opens up numerous possibilities in materials science and medicinal chemistry.

  • Polymer Synthesis: This molecule can act as a cross-linking agent for azide-functionalized polymers, leading to the formation of hydrogels or other polymeric networks.[9] It can also be used in step-growth polymerization with diazide monomers to create linear polymers containing repeating triazole units.

  • Bioconjugation: The two alkyne groups can be used to link two different biomolecules (e.g., a targeting peptide and a fluorescent dye) or to create multivalent displays of a single biomolecule to enhance binding affinity.

  • Drug Development: In the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), this linker could be used to connect a target-binding ligand and an E3 ligase-recruiting moiety.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Reactants 1. Dissolve Dialkyne & Azide in Solvent Degas 2. Degas Solution (Ar or N₂) Reactants->Degas Add_Catalyst 4. Add Catalyst Premix Degas->Add_Catalyst Catalyst_Prep 3. Prepare Catalyst Premix (CuSO₄ + Ligand) Catalyst_Prep->Add_Catalyst Initiate 5. Add Sodium Ascorbate (Initiate Reaction) Add_Catalyst->Initiate Monitor 6. Stir and Monitor (TLC / LC-MS) Initiate->Monitor Workup 7. Quench & Workup (Extraction) Monitor->Workup Purify 8. Purify Product (Chromatography) Workup->Purify Characterize 9. Characterize (NMR, MS) Purify->Characterize

Caption: General experimental workflow for the CuAAC reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Slow or No Reaction 1. Inactive catalyst (oxidized to Cu(II)).2. Poor solubility of reactants.3. Insufficient catalyst loading.1. Ensure proper degassing. Prepare sodium ascorbate solution fresh. Add more reducing agent.2. Change the solvent system or add a co-solvent (e.g., DMSO, DMF) to improve solubility.3. Increase the mol% of the copper catalyst and ligand.
Low Yield 1. Incomplete reaction.2. Side reactions (e.g., alkyne homocoupling).3. Product loss during workup/purification.1. Increase reaction time or gently heat the mixture.2. Ensure the system is deoxygenated. Use a ligand to stabilize the Cu(I)-acetylide.3. Optimize extraction and chromatography conditions.
Formation of Side Products 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Degradation of sensitive substrates.1. Rigorously exclude oxygen from the reaction. Use a sufficient excess of sodium ascorbate.2. Use a biocompatible ligand like THPTA. Ensure the pH is within a tolerated range (4-12).[2]
Difficulty in Purification 1. Residual copper in the product.2. Similar polarity of product and unreacted starting material.1. Wash the crude product with an aqueous solution of EDTA or ammonia to chelate and remove copper.2. Optimize the chromatographic mobile phase. Ensure the reaction goes to completion to simplify purification.

References

Application Notes & Protocols: Bioconjugation Utilizing the Dialkyne Crosslinker 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Tool for Advanced Bioconjugation

In the landscape of bioconjugation, the precise and stable linking of molecular entities is paramount. The emergence of "click chemistry," particularly the azide-alkyne cycloaddition, has revolutionized the field by offering reactions that are highly efficient, selective, and biocompatible.[1] This guide focuses on the application of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide , a versatile dialkyne reagent designed for advanced bioconjugation strategies.

The structure of this reagent, featuring two terminal alkyne groups, enables its use as a homobifunctional crosslinker. This allows for the dimerization of azide-modified biomolecules or the creation of complex, multimeric structures. The tosyl (4-methylbenzenesulfonamide) core provides a stable, rigid scaffold, ensuring that the conjugated molecules are held at a defined distance. This application note provides a comprehensive overview of the underlying chemical principles and detailed protocols for utilizing this reagent in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Scientific Principles: The Chemistry of Azide-Alkyne Cycloaddition

The core of the protocols described herein lies in the [3+2] cycloaddition reaction between an azide and a terminal alkyne, which forms a stable triazole linkage.[2][] This reaction can be performed in two primary modes:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used form of click chemistry.[1][2] It employs a copper(I) catalyst, typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), to activate the terminal alkyne.[4][5] The reaction is extremely efficient, proceeds rapidly under mild aqueous conditions, and results in the exclusive formation of the 1,4-disubstituted triazole isomer.[2] To prevent potential oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst, accelerating ligands are often used.[4][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a metal-free alternative.[1][] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide due to the release of ring strain.[][8] While our featured reagent is a terminal alkyne and thus primarily for CuAAC, it is crucial for researchers to understand SPAAC as it informs the choice of reaction partners. For SPAAC, one would use an azide-functionalized version of the sulfonamide linker with a strained alkyne on the biomolecule. The principles of SPAAC are included for a comprehensive understanding of the azide-alkyne bioconjugation landscape.

Reaction Mechanism Visualization

G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway (Conceptual) Alkyne Biomolecule-N₃ Triazole Triazole-Linked Conjugate Alkyne->Triazole Azide Dialkyne Crosslinker Azide->Triazole Cu_I Cu(I) Catalyst (from CuSO₄ + NaAsc) Cu_I->Triazole Catalyzes Strained_Alkyne Biomolecule-Cyclooctyne SPAAC_Triazole Triazole-Linked Conjugate Strained_Alkyne->SPAAC_Triazole Azide_Linker Azide-Functionalized Linker Azide_Linker->SPAAC_Triazole note Metal-Free G A 1. Combine Azide-Protein and Dialkyne Crosslinker C 3. Add Catalyst Premix to Reaction A->C B 2. Prepare Catalyst Premix (CuSO₄ + Ligand) B->C D 4. Add Fresh Sodium Ascorbate to Initiate Reaction C->D E 5. Incubate at Room Temperature (1-4 hours) D->E F 6. Purify Conjugate (e.g., SEC, Dialysis) E->F G 7. Analyze Product (SDS-PAGE, Mass Spec) F->G

References

Application Notes and Protocols for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide as a high-performance crosslinking agent. Possessing two terminal alkyne functionalities, this molecule offers robust and versatile crosslinking capabilities through multiple reaction pathways, primarily thermal-induced polymerization and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". These application notes are designed to provide researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively integrate this crosslinker into their polymer systems, enhancing thermal, mechanical, and chemical stability.

Introduction: A Dipropargyl Crosslinker for Advanced Material Design

This compound is a tosyl-protected dipropargylamine derivative. Its key structural feature is the presence of two terminal propargyl (prop-2-yn-1-yl) groups. These alkyne moieties are highly reactive and can undergo various addition and cycloaddition reactions, making this compound an excellent candidate for forming stable, three-dimensional polymer networks.

The sulfonamide core imparts a degree of rigidity and thermal stability to the crosslinked structure. The dual reactive sites allow for the formation of covalent bonds between polymer chains, transforming thermoplastic or soluble polymers into infusible and insoluble thermosets with enhanced performance characteristics. This guide will focus on two primary crosslinking strategies: thermally-induced crosslinking for general-purpose applications and CuAAC for highly specific and efficient bioconjugation and material functionalization.

PropertyValue
IUPAC Name This compound
Synonyms N,N-Dipropargyl-p-toluenesulfonamide
CAS Number 18773-54-1
Molecular Formula C₁₃H₁₃NO₂S
Molecular Weight 247.31 g/mol
Appearance White to yellow powder/crystal
Melting Point 59.0 to 63.0 °C

Mechanism of Action: The Chemistry of Crosslinking

The versatility of this compound as a crosslinking agent stems from the reactivity of its terminal alkyne groups.

Thermally-Induced Crosslinking

Upon heating in the absence of a catalyst, the propargyl groups can undergo a complex series of radical-mediated reactions. This process, often referred to as thermal curing, leads to the formation of a highly crosslinked, rigid network. While the exact mechanism can be intricate, it is understood to involve the thermally-induced homolytic cleavage of C-H bonds adjacent to the alkyne, initiating a cascade of polymerization and cyclization reactions. The resulting network is typically composed of polyene and aromatic structures. This method is particularly useful for creating robust, high-temperature resistant materials.[1][2]

G cluster_0 Uncrosslinked System cluster_1 Crosslinked Network Polymer_Chains Polymer Chains Heat Δ (Heat) Polymer_Chains->Heat Crosslinker This compound Crosslinker->Heat Network Covalently Crosslinked Polymer Network Heat->Network caption Fig. 1: Thermal Crosslinking Workflow

Caption: Fig. 1: Thermal Crosslinking Workflow

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For applications requiring high specificity, milder reaction conditions, and biocompatibility, the propargyl groups can be crosslinked with azide-functionalized polymers via CuAAC, a cornerstone of "click chemistry".[3][4] This reaction, catalyzed by a Cu(I) species, results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6][7][8] The reaction is highly efficient, proceeds in aqueous and organic solvents, and is orthogonal to most other functional groups found in biological systems and functional polymers.[9][10][11]

G cluster_0 Reactants cluster_1 Result Polymer_Azide Azide-Functionalized Polymer (R-N₃) Catalyst Cu(I) Catalyst Polymer_Azide->Catalyst Crosslinker Dipropargyl Crosslinker Crosslinker->Catalyst Triazole_Network Triazole-Linked Crosslinked Polymer Catalyst->Triazole_Network caption Fig. 2: CuAAC Crosslinking Mechanism

Caption: Fig. 2: CuAAC Crosslinking Mechanism

Application Protocols

Protocol for Thermally-Induced Crosslinking

This protocol provides a general framework for the thermal curing of a polymer matrix. The optimal concentration of the crosslinking agent and the curing schedule should be determined empirically for each specific polymer system.

Materials:

  • Polymer of interest (e.g., poly(methyl methacrylate), polystyrene, etc.)

  • This compound

  • Appropriate solvent for the polymer

  • Glass vials or molds for curing

  • Vacuum oven or inert atmosphere furnace

Procedure:

  • Preparation of the Polymer/Crosslinker Mixture:

    • Dissolve the polymer in a suitable solvent to create a solution of desired concentration (e.g., 10-20% w/v).

    • Separately, dissolve the this compound in a small amount of the same solvent.

    • Add the crosslinker solution to the polymer solution dropwise while stirring. The amount of crosslinker can be varied (e.g., 1-10 wt% relative to the polymer) to control the crosslink density.

    • Continue stirring for 1-2 hours to ensure a homogeneous mixture.

  • Solvent Evaporation:

    • Cast the mixture into a mold or vial.

    • Allow the solvent to evaporate slowly at room temperature in a fume hood. For complete solvent removal, a vacuum oven at a temperature below the polymer's glass transition temperature (Tg) can be used.

  • Thermal Curing:

    • Place the dried polymer/crosslinker blend into a vacuum oven or a furnace with an inert atmosphere (e.g., nitrogen or argon).

    • The curing schedule should be a multi-step process to ensure uniform crosslinking and prevent void formation. A typical schedule is as follows:

      • Ramp to 120°C at a rate of 5°C/min and hold for 1 hour.

      • Ramp to 160°C at a rate of 5°C/min and hold for 2 hours.

      • Ramp to 180-200°C at a rate of 2°C/min and hold for 3-5 hours.[12][13][14][15]

    • After the curing is complete, slowly cool the oven to room temperature.

  • Post-Curing and Characterization:

    • The resulting crosslinked polymer should be an insoluble solid.

    • Proceed with characterization techniques as described in Section 4.

Protocol for CuAAC Crosslinking

This protocol is designed for crosslinking an azide-functionalized polymer.

Materials:

  • Azide-functionalized polymer

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand (optional but recommended)

  • Deoxygenated solvent (e.g., DMF, DMSO, or water/t-butanol mixture)

Procedure:

  • Preparation of Reagent Solutions:

    • Dissolve the azide-functionalized polymer in the deoxygenated solvent to the desired concentration.

    • Prepare a stock solution of this compound in the same solvent. The molar ratio of alkyne groups to azide groups should be approximately 1:1 for optimal crosslinking.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Crosslinking Reaction:

    • In a reaction vessel, combine the azide-functionalized polymer solution and the crosslinker solution.

    • If using a ligand, add it to the mixture at this stage (typically at a 5-fold molar excess to the copper).

    • Add the CuSO₄ solution to the mixture. The final concentration of copper is typically in the range of 1-5 mol%.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in 5-10 fold molar excess to the CuSO₄.

    • Stir the reaction mixture at room temperature. Gelation should occur within a few minutes to several hours, depending on the concentrations and reactivity of the polymers.

  • Purification and Characterization:

    • Once the hydrogel or crosslinked polymer has formed, it can be purified by dialysis or washing with an appropriate solvent to remove the catalyst and unreacted reagents.

    • Characterize the resulting material using the methods outlined in Section 4.

Characterization of Crosslinked Polymers

The success of the crosslinking process can be evaluated through several analytical techniques that probe the changes in the material's physical and chemical properties.

TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg), which typically increases with crosslink density. An exothermic peak during the first heating scan can indicate the curing reaction.[16][17][18][19][20][21]
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the polymer. Crosslinked polymers generally exhibit a higher decomposition temperature and increased char yield compared to their uncrosslinked counterparts.[22][23][24][25][26]
Dynamic Mechanical Analysis (DMA) Measures the storage modulus (E') and loss modulus (E''). An increase in storage modulus, particularly in the rubbery plateau region above Tg, is a direct indication of crosslinking. The crosslink density can be calculated from the rubbery modulus.[27][28][29][30][31]
Swelling Test A simple and effective method to determine the degree of crosslinking. The crosslinked polymer is immersed in a good solvent, and the amount of solvent absorbed is measured. A lower degree of swelling corresponds to a higher crosslink density.[32][33][34][35][36]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2120 cm⁻¹) during the crosslinking reaction.

Conclusion

This compound is a highly effective and versatile crosslinking agent with broad applicability in materials science and drug development. Its dual propargyl functionalities enable the formation of robust polymer networks through both thermal and "click" chemistry pathways. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to harness the potential of this crosslinker to create advanced materials with tailored properties.

References

Application Notes and Protocols for Post-Synthetic Modification of Oligonucleotides with 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of molecular biology, medicinal chemistry, and nanotechnology.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the post-synthetic modification of oligonucleotides using 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. This reagent introduces a di-alkyne functionality, enabling dual modifications via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[][2][3] This guide will delve into the underlying chemical principles, provide step-by-step experimental protocols for conjugation, and discuss methods for the characterization and purification of the resulting modified oligonucleotides. The methodologies described herein are designed to be robust and reproducible, empowering researchers to generate novel oligonucleotide conjugates for a wide array of applications, from therapeutic development to advanced diagnostics.

Introduction: The Power of Click Chemistry in Oligonucleotide Functionalization

The precise chemical modification of oligonucleotides is a cornerstone of modern biotechnology and drug development.[4][5] Functionalized oligonucleotides are indispensable tools for a myriad of applications, including fluorescent labeling for in-vitro and in-vivo imaging, the attachment of delivery vehicles like peptides and lipids, and the construction of complex nucleic acid-based nanostructures.[][4][6] Among the various bioconjugation techniques, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a preeminent method due to its exceptional efficiency, specificity, and biocompatibility.[7][8][9]

The CuAAC reaction forms a stable triazole linkage between a terminal alkyne and an azide, proceeding with high yields under mild, aqueous conditions.[][3][9] The participating functional groups, azides and alkynes, are largely absent in biological systems, rendering the reaction highly bioorthogonal.[10][11] This allows for the specific labeling of target molecules in complex biological environments with minimal side reactions.[12]

This compound is a versatile reagent designed to introduce two terminal alkyne groups. This dual functionality opens up possibilities for creating branched or multi-functionalized oligonucleotide constructs. The sulfonamide core provides a stable scaffold, and the terminal propargyl groups are readily available for subsequent click reactions.

Reagent Overview: this compound

This compound is a sulfonamide derivative featuring two propargyl (prop-2-yn-1-yl) groups attached to the nitrogen atom.[13][14] The tosyl (4-methylbenzenesulfonyl) group is a common moiety in organic synthesis, known for its stability. The key reactive components of this molecule are the two terminal alkyne functionalities.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁NO₂S
Molecular Weight 209.26 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile), limited solubility in water
Reactive Groups Two terminal alkynes

Principle of the Method: Two-Step Post-Synthetic Modification

The modification of an oligonucleotide with this compound is a post-synthetic process that typically involves two main stages:

  • Introduction of a Primary Amine: An amino-modified oligonucleotide is synthesized using standard solid-phase synthesis with an appropriate amino-linker phosphoramidite at the desired position (5', 3', or internal).[15][16]

  • Amide Bond Formation and Subsequent Click Reaction: The primary amine on the oligonucleotide is first reacted with an NHS-ester activated form of this compound (this requires a separate synthesis step to create the activated ester). Alternatively, and more directly, the di-alkyne sulfonamide can be designed with a phosphoramidite group for direct incorporation during solid-phase synthesis. However, for post-synthetic modification of an existing amino-oligonucleotide, a bifunctional linker approach is common. A more straightforward post-synthetic approach detailed in this guide involves the use of a commercially available or synthesized NHS ester of an alkyne-containing carboxylic acid to first attach a single alkyne, followed by a click reaction with an azide-derivatized this compound. For the purpose of this guide, we will focus on the direct click reaction of an alkyne-modified oligonucleotide with an azide-containing molecule of interest, with the understanding that the di-alkyne sulfonamide would be used in a similar fashion if it were azide-functionalized.

A more direct application of the title compound would be to first synthesize an azide-modified oligonucleotide and then perform a click reaction with one or both alkyne groups of this compound. This would leave one or zero alkyne groups for further modification.

The most versatile approach, which we will detail, is to first create an azide-modified oligonucleotide and then use a di-azide linker to attach two molecules of an alkyne-containing reporter. While not directly using the title compound, this illustrates the principle of dual modification. For the direct application of the title compound, one would react it with an azide-modified oligonucleotide.

Below is the generalized workflow for a CuAAC reaction.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo Azide-Modified Oligonucleotide Mix Combine Oligo, Reagent, and Catalyst Oligo->Mix Reagent Di-Alkyne Sulfonamide Reagent->Mix Catalyst Cu(I) Catalyst Solution Catalyst->Mix Incubate Incubate at Room Temperature Mix->Incubate Precipitate Ethanol Precipitation Incubate->Precipitate HPLC RP-HPLC or PAGE Purification Precipitate->HPLC Analyze Mass Spectrometry (MALDI-TOF/ESI) HPLC->Analyze

Figure 1: General workflow for CuAAC modification of an oligonucleotide.

Detailed Experimental Protocols

Preparation of an Azide-Modified Oligonucleotide

To react with this compound, you must begin with an azide-modified oligonucleotide. This can be achieved through two primary methods:

  • Direct Synthesis: Incorporate an azide-containing phosphoramidite during automated solid-phase synthesis.[17] This allows for precise placement of the azide at the 5', 3', or an internal position.

  • Post-Synthetic Modification: Synthesize an amino-modified oligonucleotide and subsequently react it with an azide-containing N-hydroxysuccinimide (NHS) ester (e.g., Azidobutyrate NHS Ester).[15][17]

Ensure the starting azide-modified oligonucleotide is purified by HPLC and its concentration accurately determined by UV-Vis spectrophotometry at 260 nm.

Protocol for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide (lyophilized or in nuclease-free water)

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Nuclease-free water

  • Ethanol

  • 3 M Sodium acetate

  • Acetone

Equipment:

  • Microcentrifuge tubes

  • Pipettors and nuclease-free tips

  • Vortex mixer

  • Microcentrifuge

  • Thermomixer or heat block

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Reagent Preparation:

  • Azide-Oligonucleotide Stock Solution: Dissolve the purified azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM (1 nmol/µL).

  • Sulfonamide-Alkyne Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Copper(II)-TBTA Stock Solution (10 mM): Dissolve 50 mg of CuSO₄·5H₂O in 10 mL of distilled water. In a separate tube, dissolve 116 mg of TBTA in 11 mL of DMSO. Mix the two solutions. This stock is stable at room temperature.[10]

  • Sodium Ascorbate Stock Solution (50 mM): Dissolve 9.9 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution must be prepared fresh before each use as ascorbic acid is readily oxidized.[10][11]

Reaction Protocol:

The following protocol is for a 20 nmol scale reaction. The reaction can be scaled up or down as needed, adjusting volumes proportionally.

ReagentVolume (µL)Final Concentration
Azide-Oligonucleotide (1 mM)20100 µM
Nuclease-free Water108-
2 M TEAA buffer, pH 7.0200.2 M
Sulfonamide-Alkyne (10 mM in DMSO)402 mM (20 equivalents)
Copper(II)-TBTA Stock (10 mM)100.5 mM
Sodium Ascorbate (50 mM, freshly prepared)20.5 mM
Total Volume 200

Procedure:

  • In a 1.5 mL microcentrifuge tube, add 20 µL of the 1 mM azide-oligonucleotide stock solution.

  • Add 108 µL of nuclease-free water.

  • Add 20 µL of 2 M TEAA buffer and vortex briefly to mix.

  • Add 40 µL of the 10 mM sulfonamide-alkyne stock solution in DMSO and vortex.

  • Add 10 µL of the 10 mM Copper(II)-TBTA stock solution and vortex.

  • Initiate the reaction by adding 2 µL of the freshly prepared 50 mM sodium ascorbate solution. Vortex thoroughly.

  • Incubate the reaction at room temperature for 1-4 hours. For more complex oligonucleotides or lower concentrations, incubation can be extended overnight.

Purification of the Conjugated Oligonucleotide

Post-reaction, it is crucial to remove excess reagents and the catalyst. Ethanol precipitation is a common first step, followed by chromatographic purification.

Ethanol Precipitation:

  • To the 200 µL reaction mixture, add 20 µL of 3 M sodium acetate.

  • Add 600 µL (3 volumes) of cold absolute ethanol.

  • Vortex and incubate at -20°C for at least 1 hour (or overnight).

  • Centrifuge at >12,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol, centrifuge for 10 minutes, and decant the supernatant.

  • Air dry the pellet for 10-15 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in an appropriate volume of nuclease-free water (e.g., 100 µL).

Chromatographic Purification:

For most applications, further purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) is required to isolate the desired product from any unreacted oligonucleotide. RP-HPLC is generally preferred for its high resolution. The increased hydrophobicity of the sulfonamide-alkyne conjugate will result in a longer retention time on a C18 column compared to the starting azide-modified oligonucleotide.

Characterization of the Modified Oligonucleotide

Confirmation of successful conjugation is typically achieved using mass spectrometry.

  • MALDI-TOF MS: A robust method for determining the molecular weight of oligonucleotides. A successful reaction will show a mass shift corresponding to the addition of the this compound moiety.

  • ESI-MS (Electrospray Ionization): Provides high-resolution mass data, which can be particularly useful for confirming the integrity of the modified oligonucleotide.

mechanism reagents Oligo-N₃ R-C≡CH Cu(I) intermediate Copper-Acetylide Complex reagents:alkyne->intermediate Coordination reagents:cu1->intermediate product Triazole-Linked Oligonucleotide Conjugate reagents:oligo->product intermediate->product Cycloaddition

Figure 2: Simplified schematic of the CuAAC reaction mechanism.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Inactive (oxidized) sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Insufficient excess of alkyne reagentIncrease the molar excess of the this compound. Try 50-100 equivalents.
Inefficient copper catalysisEnsure the Cu(I) stabilizing ligand (e.g., TBTA) is used. Degassing the solution with argon or nitrogen before adding the catalyst can sometimes improve results.[11]
Degradation of Oligonucleotide Presence of nucleasesUse nuclease-free water, tubes, and pipette tips throughout the procedure.
Damage by copper ionsWhile CuAAC is generally mild, prolonged reactions at elevated temperatures could lead to some degradation. Ensure the reaction is performed at room temperature unless optimization suggests otherwise.
Multiple Products Observed Reaction with both alkyne groupsIf only a single modification is desired, stoichiometry must be carefully controlled. Reduce the equivalents of the di-alkyne sulfonamide and reaction time. Purify the mono-adduct via HPLC.
Side reactionsEnsure high purity of starting materials. Hydrazine, a potential reducing agent, can damage DNA and should be avoided.[12]

Conclusion

The use of this compound in conjunction with CuAAC click chemistry provides a powerful and versatile platform for the advanced modification of oligonucleotides. The introduction of a dual-alkyne moiety allows for the creation of complex, multi-functional constructs with broad applications in therapeutics, diagnostics, and materials science. The protocols and guidelines presented in this document offer a robust framework for researchers to successfully implement this chemistry in their work. Adherence to the principles of reagent preparation, reaction setup, and product purification will ensure high yields of well-characterized, functionalized oligonucleotides.

References

Application Notes & Protocols: 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide as a Core Scaffold for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of radiopharmaceutical development is continually evolving, driven by the need for modular, efficient, and reliable methods for synthesizing novel radiotracers. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose.[1][2] This guide focuses on 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide , a versatile building block featuring two terminal alkyne functionalities. Its stable tosylamide core and dual propargyl groups make it an exceptional scaffold for the modular construction of complex radiopharmaceuticals. We will explore the scientific rationale for its use, provide detailed protocols for its synthesis, and demonstrate its application in the development of PET imaging agents, particularly through the synthesis of ¹⁸F-labeled prosthetic groups for subsequent bioconjugation.

Introduction: The Scientific Rationale

The power of this compound lies in its molecular architecture, which is ideally suited for the principles of click chemistry. This modular approach allows for the rapid and high-yield synthesis of radiotracers by joining a radiolabeled "building block" with a biomolecule of interest (e.g., peptide, antibody, or small molecule) under mild, aqueous conditions.[3]

Key Advantages:

  • Modularity: The two alkyne "handles" allow for straightforward conjugation to azide-functionalized targeting vectors or other molecular components.

  • Bioorthogonality: The alkyne and azide groups are absent in most biological systems, ensuring that the reaction is highly specific and avoids side reactions.[4]

  • Efficiency and Speed: CuAAC reactions are known for their rapid kinetics and high yields, which are critical when working with short-lived radionuclides like Fluorine-18 (t½ ≈ 109.8 min).[1][5]

  • Stability: The tosylamide core provides a robust and chemically inert scaffold that is stable in vivo.

The central concept is to use this dipropargyl compound as a core scaffold. A targeting molecule functionalized with an azide can be "clicked" onto one or both alkyne groups. This strategy is particularly powerful for creating multivalent tracers or for attaching different functional units (e.g., a targeting vector and a radiolabeled prosthetic group) to a single core.

Diagram: Modular Radiotracer Synthesis via CuAAC

This diagram illustrates the fundamental workflow where the dipropargyl scaffold serves as a central hub for connecting a radiolabeled synthon and a targeting biomolecule.

G cluster_1 Reaction cluster_2 Final Product A Azide-Functionalized Targeting Vector (e.g., Peptide, Antibody) Reaction CuAAC 'Click' Reaction A->Reaction B [¹⁸F]-Labeled Azide Synthon B->Reaction C This compound (Core Scaffold) C->Reaction Product Final PET Radiotracer Reaction->Product Triazole Linkage Formation

Caption: Modular assembly of a PET radiotracer using the dipropargyl scaffold.

Physicochemical Properties & Handling

A clear understanding of the physical properties of the core scaffold is essential for experimental design, including solvent selection and purification strategies.

PropertyValueSource
Chemical Formula C₁₃H₁₅NO₂S[6]
Molecular Weight 249.33 g/mol [6]
CAS Number 18773-54-1[6]
Appearance Off-white to white solidGeneral Observation
Melting Point Not specified; related monosubstituted compound melts at 73 °C
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO, Ethyl Acetate)General Chemical Knowledge
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) to prevent degradation.[7]

Synthesis & Characterization of the Core Scaffold

The title compound is readily synthesized via a standard nucleophilic substitution reaction. The protocol below is a representative procedure based on established methods for N-alkylation of sulfonamides.[8]

Protocol 3.1: Synthesis of this compound

Materials:

  • p-Toluenesulfonamide

  • Propargyl bromide (80% wt. solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonamide (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the sulfonamide).

  • Alkylating Agent Addition: Cool the mixture to 0°C using an ice bath. Add propargyl bromide (2.5 eq) dropwise over 15 minutes. Causality Note: Adding the alkylating agent slowly at a reduced temperature helps to control the exothermicity of the reaction and minimize side products.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16-24 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup: Quench the reaction by slowly pouring the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The washing steps are crucial to remove residual DMF and inorganic salts, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocol: Two-Step ¹⁸F-Labeling via a Prosthetic Group

A common and highly effective strategy in radiopharmaceutical chemistry is the two-step, or prosthetic group, approach.[3] First, a small, stable molecule is radiolabeled with ¹⁸F. This ¹⁸F-labeled synthon, which contains a bioorthogonal functional group (in this case, an azide), is then "clicked" onto the targeting molecule scaffold. This method is preferred for sensitive biomolecules that cannot withstand the harsher conditions often required for direct radiofluorination.[5]

Diagram: Two-Step Radiolabeling Workflow

This workflow outlines the synthesis of an ¹⁸F-azide synthon and its subsequent conjugation to the dipropargyl scaffold, which is pre-functionalized with a targeting vector.

G cluster_0 Step 1: Synthon Preparation cluster_1 Step 2: Bioconjugation A [¹⁸F]Fluoride (from cyclotron) C Automated Radiosynthesis (Nucleophilic Substitution) A->C B Azidoethyl Tosylate Precursor B->C D [¹⁸F]Fluoroethylazide ([¹⁸F]FEA) Synthon C->D RCY: ~55% (d.c.) F CuAAC Click Reaction (CuSO₄, NaAsc, THPTA) D->F E Dipropargyl Scaffold + Targeting Vector E->F G Final ¹⁸F-Radiotracer F->G Purification (HPLC)

Caption: Workflow for two-step ¹⁸F-labeling using an azide prosthetic group.

Protocol 4.1: Automated Radiosynthesis of [¹⁸F]Fluoroethylazide ([¹⁸F]FEA)

This protocol is adapted from established procedures for producing one of the most common azide synthons for CuAAC.[5] It is designed for an automated synthesis module.

Reagents & Consumables:

  • Aqueous [¹⁸F]Fluoride from cyclotron target water.

  • Eluent solution: Kryptofix 2.2.2. (K₂₂₂), K₂CO₃ in Acetonitrile/Water.

  • 2-Azidoethyl-4-toluenesulfonate precursor in anhydrous acetonitrile.

  • QMA (quaternary methylammonium) anion-exchange cartridge.

  • Sep-Pak C18 cartridge for purification.

Automated Synthesis Steps:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]Fluoride onto a pre-conditioned QMA cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using the K₂₂₂/K₂CO₃ eluent solution.

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to evaporate the water/acetonitrile, forming the anhydrous K[¹⁸F]F•K₂₂₂ complex. Causality Note: Complete removal of water is critical for achieving high nucleophilic reactivity of the fluoride ion.[9][10]

  • Nucleophilic Substitution: Add the 2-azidoethyl-4-toluenesulfonate precursor solution to the dried [¹⁸F]fluoride complex. Heat the vessel to 80-100°C for 10-15 minutes.

  • Purification/Distillation: The product, [¹⁸F]FEA, is volatile. Purify it by distillation, transferring it from the reaction vessel to a collection vial cooled to low temperatures (e.g., -78°C).[5] This separates the product from the precursor, catalyst, and non-volatile impurities.

  • Formulation: The collected [¹⁸F]FEA in acetonitrile is ready for the subsequent click reaction.

Protocol 4.2: CuAAC Conjugation to the Scaffold

This protocol describes the "clicking" of the radiolabeled [¹⁸F]FEA synthon to a pre-functionalized scaffold (e.g., our dipropargyl compound already conjugated to an azide-bearing peptide on one of its alkyne arms, leaving the second alkyne free).

Reagents:

  • [¹⁸F]FEA solution from Protocol 4.1.

  • Targeting Vector-Dipropargyl Scaffold conjugate in a suitable buffer (e.g., PBS or ammonium acetate).

  • Copper(II) sulfate (CuSO₄) solution.

  • Sodium ascorbate solution (freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution.

Procedure:

  • Reagent Preparation: In a clean reaction vial, add the Targeting Vector-Dipropargyl Scaffold conjugate.

  • Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions. Add the sodium ascorbate solution. The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) catalyst. Expertise Note: Using a ligand like THPTA is crucial. It stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to biomolecules, and improves reaction kinetics.[4]

  • Click Reaction: Add the radiolabeled [¹⁸F]FEA synthon to the vial containing the scaffold. Immediately add the premixed Cu(I) catalyst solution.

  • Incubation: Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 37-50°C) for 15-20 minutes.

  • Quenching & Purification: Stop the reaction by adding a chelating agent like EDTA to sequester the copper catalyst. Purify the final radiotracer using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: The purified product must be analyzed to determine its radiochemical purity (RCP), identity, and molar activity before it can be considered for in vivo use.

Data Interpretation & Troubleshooting

Successful radiotracer production requires rigorous quality control and an understanding of potential pitfalls.

ParameterTarget ValueCommon ProblemPotential Cause & Solution
Radiochemical Yield (RCY) >20% (decay-corrected)Low RCY in Step 1 ([¹⁸F]FEA)Cause: Incomplete drying of [¹⁸F]F⁻. Solution: Ensure azeotropic drying is complete; perform multiple acetonitrile flushes.
Low RCY in Step 2 (Click)Cause: Inactive catalyst. Solution: Use freshly prepared sodium ascorbate; ensure proper Cu(I) complexation with ligand before adding to reaction.
Radiochemical Purity (RCP) >95%Multiple radioactive peaks on HPLCCause: Incomplete reaction, side product formation, or radiolytic degradation. Solution: Optimize reaction time/temp; improve HPLC purification gradient.
Molar Activity (Aₘ) >40 GBq/µmolLow AₘCause: Carrier ¹⁹F contamination from precursor or reagents. Solution: Use high-purity reagents; ensure synthesis module is meticulously clean.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of next-generation radiopharmaceuticals. Its dual alkyne functionalities, combined with the efficiency and modularity of CuAAC click chemistry, provide a robust platform for researchers to rapidly assemble and test novel PET imaging agents. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful tool in their research.

References

Solid-phase synthesis using 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide as a versatile scaffold in solid-phase synthesis.

Introduction: A Bifunctional Scaffold for Advanced Solid-Phase Synthesis

In the landscape of combinatorial chemistry and drug discovery, the demand for molecular scaffolds that allow for rapid and efficient diversification is paramount. This compound emerges as a powerful tool in this domain. This molecule features a chemically robust 4-methylbenzenesulfonamide (tosyl) core functionalized with two propargyl groups. These terminal alkyne moieties serve as reactive handles for one of the most reliable reactions in chemical synthesis: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "Click Chemistry".[1][2]

The dual-alkyne structure allows this reagent to act as a central scaffold, enabling the conjugation of two separate azide-containing molecules in a sequential and controlled manner on a solid support. This opens avenues for creating branched molecular architectures, assembling complex libraries, and developing novel conjugates for applications ranging from peptide chemistry to materials science and radiopharmaceutical development.[3][4] The stability of the sulfonamide linkage under standard solid-phase peptide synthesis (SPPS) conditions further enhances its utility as a reliable component in multi-step synthetic workflows.[5]

This guide provides a comprehensive overview of the core chemical principles, detailed application protocols, and expert insights into leveraging this compound for advanced solid-phase synthesis.

Core Principles: The Chemistry of the Scaffold

The utility of this compound is rooted in two key chemical features: the stability of its sulfonamide core and the specific reactivity of its terminal alkyne groups.

The Sulfonamide Core: A Pillar of Stability

The N,N-disubstituted sulfonamide group is exceptionally stable. It is resistant to a wide range of reagents and conditions commonly employed in solid-phase synthesis, including:

  • Acidic Conditions: Stable to moderate acids like trifluoroacetic acid (TFA), which is frequently used for the deprotection of Boc groups and for the final cleavage of peptides from many resins.[6][7]

  • Basic Conditions: Stable to bases like piperidine, the standard reagent for removing the Fmoc protecting group in peptide synthesis.[8]

This chemical inertness ensures that the scaffold remains intact throughout multiple synthetic steps, preserving the integrity of the final product.

Dipropargyl Functionality: The Gateway to Click Chemistry

The two propargyl (prop-2-yn-1-yl) groups are the molecule's key to modular assembly. Terminal alkynes are one half of the CuAAC reaction pair. In the presence of a Copper(I) catalyst, they react with azides with near-perfect fidelity to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2]

Key characteristics of the CuAAC reaction make it ideal for solid-phase synthesis:

  • High Yield & Selectivity: The reaction proceeds rapidly and cleanly, often to completion, minimizing the need for purification of intermediates.[2][9]

  • Orthogonality: Azides and alkynes are largely unreactive with most functional groups found in biomolecules, making the reaction "biorthogonal" and compatible with complex substrates.[1]

  • Robust Conditions: The reaction is tolerant of various solvents, including aqueous mixtures, and is typically performed at room temperature.[1]

The resulting triazole linker is not merely a passive connector; it is a stable, planar, and polar structure with electronic properties similar to an amide bond, yet it is not susceptible to enzymatic cleavage by proteases.[2]

Application Workflow: A Modular Approach to Molecular Diversification

The primary application of this compound on a solid support is to serve as a branching point for creating a Y-shaped or "two-armed" molecular construct. The general workflow is outlined below.

G cluster_0 A 1. Start with Azide-Functionalized Resin B 2. First CuAAC Reaction: Couple Dipropargyl Sulfonamide Scaffold A->B Add Scaffold + Cu(I) Catalyst C 3. Second CuAAC Reaction: Couple Azide-Containing Building Block (R2-N3) B->C Add R2-N3 + Cu(I) Catalyst D 4. Cleavage from Resin C->D Add Cleavage Cocktail (e.g., TFA) E Final Product D->E

References

Experimental procedure for CuAAC reactions with 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Mastering Dimerization & Cyclization: A Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the synthesis of 1,2,3-triazoles.[1][2][3][4] This application note provides a comprehensive guide to performing CuAAC reactions using the versatile bifunctional alkyne, this compound. This substrate, possessing two terminal alkyne moieties, serves as an excellent scaffold for creating complex molecular architectures, including dimers, macrocycles, and polymers, through double cycloaddition reactions. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide detailed, step-by-step protocols, offer insights into reaction optimization and troubleshooting, and present methods for product purification and characterization.

Introduction: The Power of the "Click" Reaction

The CuAAC reaction is a highly reliable and selective transformation that joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The reaction's appeal lies in its simplicity, high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[2][6][7]

The substrate at the heart of this guide, this compound, is a unique building block featuring a central sulfonamide core flanked by two reactive propargyl groups. This symmetrical design allows for precise, stepwise, or one-pot double "click" reactions with mono- or diazides, enabling the construction of intricate and diverse molecular frameworks. A related compound, 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide, has been successfully employed as a building block in radiopharmaceutical chemistry for labeling peptides, proteins, and oligonucleotides.[8]

The CuAAC Reaction: Mechanism and Key Components

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species.[1][2] Although the detailed mechanism can involve mono- or dinuclear copper intermediates, a simplified and widely accepted pathway is illustrated below. The key steps involve the formation of a copper(I) acetylide, which then reacts with an azide to form a six-membered copper-containing intermediate that ultimately collapses to the stable triazole product, regenerating the copper(I) catalyst.

Key Reaction Components:
  • Copper Source: While copper(I) salts like CuI or CuBr can be used directly, it is often more convenient to generate the active Cu(I) catalyst in situ from a more stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[5]

  • Reducing Agent: Sodium ascorbate is the most commonly used reducing agent to maintain the copper in its active Cu(I) oxidation state.[9][10]

  • Ligand: The use of a stabilizing ligand is crucial for preventing the disproportionation and oxidation of the Cu(I) catalyst and for accelerating the reaction.[9] Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely employed.[9][11] THPTA is particularly well-suited for reactions in aqueous media due to its high water solubility.[9]

  • Solvent: The CuAAC reaction is compatible with a broad range of solvents, including mixtures of water with organic solvents like DMSO, THF, and DMF.[9][11] The choice of solvent is primarily dictated by the solubility of the reactants.[9]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. Organic azides can be energetic and should be handled with care, although they are generally stable under typical synthetic conditions.

Materials and Reagents
  • This compound (Purity ≥95%)[12][13]

  • Azide coupling partner (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

General Protocol for a Double CuAAC Reaction

This protocol describes the reaction of this compound with two equivalents of an azide.

  • Reagent Preparation:

    • In a suitable flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., DMSO or THF).

    • Add the azide coupling partner (2.1 equivalents) to the solution.

    • Add deionized water to achieve a final solvent ratio that ensures all reactants remain in solution (e.g., DMSO:H₂O 1:1).

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can lead to oxidative alkyne homocoupling (Glaser coupling).[14]

  • Catalyst Preparation (Premixing):

    • In a separate vial, prepare a premixed solution of the copper catalyst.

    • Dissolve CuSO₄·5H₂O (0.1 equivalents, 5 mol% per alkyne) and THPTA (0.2 equivalents, 10 mol% per alkyne) in deionized water. The solution should turn a light blue. Premixing the copper salt and ligand is recommended to allow for the formation of the copper-ligand complex.[9]

  • Reaction Initiation:

    • To the degassed solution of the alkyne and azide, add the premixed catalyst solution.

    • Prepare a fresh solution of sodium ascorbate (0.4 equivalents, 20 mol% per alkyne) in deionized water.

    • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand can coordinate.[11]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow Diagram

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_cat 2. Catalyst Preparation cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification cluster_analysis 5. Analysis A Dissolve Dialkyne & Azide B Add Solvent & Degas A->B D Add Catalyst Premix B->D C Premix CuSO4 & THPTA E Add Sodium Ascorbate D->E F Stir & Monitor E->F G Quench & Extract F->G H Purify (e.g., Chromatography) G->H I Characterize (NMR, MS) H->I

Caption: Experimental workflow for the double CuAAC reaction.

Data Presentation: Expected Outcomes

The successful double CuAAC reaction will yield the corresponding bis-triazole product. The reaction progress and purity of the final product can be assessed by various analytical techniques.

Technique Starting Material (Dialkyne) Product (Bis-triazole)
TLC (Typical Eluent) Higher Rf valueLower Rf value due to increased polarity
¹H NMR Characteristic alkyne C-H proton signal (~2.5 ppm)Disappearance of the alkyne C-H proton signal; Appearance of a new triazole C-H proton signal (~7.5-8.0 ppm)
Mass Spectrometry (ESI+) [M+H]⁺ or [M+Na]⁺ corresponding to the dialkyne[M+H]⁺ or [M+Na]⁺ corresponding to the bis-triazole product

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Cu(II) present)Ensure fresh sodium ascorbate solution is used. Increase the excess of sodium ascorbate.[9]
Poor quality of reagentsVerify the purity of the azide and alkyne starting materials using NMR or mass spectrometry.[9]
Insufficient degassingThoroughly degas all solutions with an inert gas to prevent catalyst oxidation.[9]
Presence of Side Products (e.g., Diyne) Oxidative homocoupling (Glaser coupling)Ensure rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere.[14] Use an excess of the reducing agent.[14]
Incomplete Reaction Steric hindrance or low reactivity of substratesIncrease reaction temperature (e.g., to 40-50 °C).[9] Increase reaction time.
Difficulty in Product Purification Copper contaminationWash the organic extract with an aqueous solution of EDTA to chelate and remove copper ions.[15]

Purification and Characterization

Upon completion of the reaction, the crude product needs to be purified to remove the copper catalyst, unreacted starting materials, and any byproducts.

  • Workup: The reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer should be washed with a dilute aqueous solution of EDTA to remove residual copper.[15]

  • Purification: The most common method for purifying the triazole product is flash column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of the product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the formation of the triazole ring and the overall structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The use of this compound in CuAAC reactions provides a powerful and versatile platform for the synthesis of complex molecules with diverse applications. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently utilize this valuable building block in their synthetic endeavors. The inherent reliability and efficiency of the "click" reaction, coupled with the unique bifunctional nature of this substrate, opens up a vast chemical space for exploration in drug discovery, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to the Purification of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this N,N-dipropargylated sulfonamide using column chromatography.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound.

Question 1: I'm observing poor separation between my desired product and a less polar impurity. How can I improve the resolution?

Poor separation of the target compound from less polar impurities, which may include unreacted propargyl bromide or other non-polar side products, is a common challenge. To enhance resolution, consider the following strategies:

  • Mobile Phase Optimization: The key to good separation lies in optimizing the mobile phase.[1] For normal-phase chromatography on silica gel, a common starting point is a mixture of hexanes and ethyl acetate. If you are experiencing poor separation, decrease the polarity of the mobile phase by reducing the percentage of ethyl acetate. This will increase the retention time of all compounds, but may allow for better separation between your product and less polar impurities.

  • Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a shallow gradient elution can be highly effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate). This will cause the less polar impurities to elute first, followed by your product, often with improved separation.

  • Column Dimensions and Packing: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide column.

Question 2: My product seems to be degrading on the column, leading to low yields and multiple spots on TLC of the collected fractions. What is happening and how can I prevent it?

Degradation on silica gel is a known issue for acid-sensitive compounds. The surface of standard silica gel is acidic due to the presence of silanol groups, which can potentially react with the propargyl groups or the sulfonamide nitrogen of your molecule.

  • Neutralize the Stationary Phase: To mitigate acid-catalyzed degradation, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (Et3N) in your eluent, before loading your sample. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil. However, you will need to re-optimize your mobile phase system using TLC with these adsorbents.

Question 3: The purified compound shows significant peak tailing in the collected fractions. What causes this and what are the solutions?

Peak tailing is often an indication of undesirable interactions between the analyte and the stationary phase.

  • Check for Acidity: As mentioned, the acidic nature of silica gel can lead to strong interactions with basic nitrogens, causing tailing. Neutralizing the silica with triethylamine in the mobile phase can often resolve this issue.

  • Sample Loading: Overloading the column is a common cause of peak distortion. Ensure you are not loading too much crude material relative to the amount of silica gel. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight.

  • Solubility Issues: If the compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing. Ensure your crude sample is fully dissolved in a minimum amount of solvent before loading. If solubility in the eluent is low, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC and column chromatography solvent system for this compound?

A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] Begin by testing a range of ratios with TLC, for example:

  • 90:10 Hexanes:Ethyl Acetate

  • 80:20 Hexanes:Ethyl Acetate

  • 70:30 Hexanes:Ethyl Acetate

The ideal solvent system for column chromatography should give your product an Rf value of approximately 0.2-0.3 on the TLC plate.[2]

Q2: What are the expected impurities from the synthesis of this compound and how do I separate them?

The synthesis typically involves the reaction of p-toluenesulfonamide with propargyl bromide in the presence of a base.[3] Therefore, the most likely impurities are:

  • p-Toluenesulfonamide: This starting material is significantly more polar than the product and will have a much lower Rf value on TLC. It should remain at or near the baseline in your chosen solvent system and will be easily separated.

  • Propargyl bromide: This reactant is a volatile and relatively non-polar liquid.[4] It will have a high Rf value and will elute very quickly from the column, likely in the first few fractions.

  • 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide (mono-alkynylated product): This is a potential intermediate and will be less polar than p-toluenesulfonamide but more polar than your desired di-alkynylated product. Careful optimization of your mobile phase, potentially with a shallow gradient, will be necessary to separate the mono- and di-substituted products.

Q3: How can I visualize the compound on a TLC plate and in the column fractions?

  • UV Light: this compound contains a benzene ring and will be UV active. This is a non-destructive method and should be your primary means of visualization. The compound will appear as a dark spot on a fluorescent green background under a UV lamp (254 nm).

  • Staining: If the concentration is low, or for compounds that are not UV active, you can use a chemical stain. A potassium permanganate (KMnO4) stain is effective for visualizing the alkyne functional groups of the propargyl substituents. These will appear as yellow spots on a purple background.

Q4: Should I use isocratic or gradient elution for the purification?

The choice between isocratic and gradient elution depends on the separation of your target compound from its impurities as determined by TLC.

  • Isocratic Elution: If all impurities are well-separated from your product on the TLC plate (e.g., one impurity at the baseline and another at the solvent front), a single solvent mixture (isocratic) may be sufficient.

  • Gradient Elution: If you have impurities that are close in polarity to your product, a gradient elution will likely provide a better separation.[5] A shallow, linear gradient from a weak eluent (e.g., 5% ethyl acetate in hexanes) to a stronger eluent (e.g., 20% ethyl acetate in hexanes) can effectively separate closely related compounds.

III. Experimental Protocols and Data

Table 1: Recommended Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for a wide range of organic compounds.
Mobile Phase Hexanes:Ethyl AcetateGood balance of polarity for separating sulfonamides from common impurities.
TLC Development Target Rf of 0.2-0.3Provides optimal separation and a reasonable elution time on the column.
Elution Method Isocratic or shallow linear gradientIsocratic is simpler if separation is good; gradient is better for resolving close-running impurities.
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation.
Additives 0.5-1% Triethylamine (optional)Neutralizes acidic silica to prevent degradation of sensitive compounds.
Visualization UV (254 nm), KMnO4 stainUV is non-destructive for the aromatic ring; KMnO4 detects the alkyne groups.
Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is 80:20 Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.25 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped. Add a layer of sand to the top of the silica bed.

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand on top of the sample.

  • Elution: Begin eluting with your starting mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their contents by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualized Workflow

Below is a diagram illustrating the decision-making process for troubleshooting poor separation during the column chromatography of this compound.

Troubleshooting_Workflow cluster_phase Mobile Phase Optimization cluster_elution Elution Strategy cluster_stationary Stationary Phase Issues start Poor Separation (Co-elution) q_polarity Is product Rf > 0.3? start->q_polarity decrease_polarity Decrease % Ethyl Acetate q_polarity->decrease_polarity Yes increase_polarity Increase % Ethyl Acetate q_polarity->increase_polarity No q_gradient Isocratic fails? decrease_polarity->q_gradient increase_polarity->q_gradient use_gradient Implement Shallow Gradient q_gradient->use_gradient Yes q_degradation Degradation Observed? q_gradient->q_degradation No use_gradient->q_degradation neutralize_silica Add 0.5% Et3N to Eluent q_degradation->neutralize_silica Yes end_node Improved Separation q_degradation->end_node No change_media Switch to Alumina/Florisil neutralize_silica->change_media If still fails neutralize_silica->end_node Success change_media->end_node

Caption: Troubleshooting workflow for poor separation.

V. References

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. --INVALID-LINK--

  • Srihari, P., Sunder Reddy, J. S., Mandal, S. S., Satyanarayana, K., & Yadav, J. S. (2008). PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions. Synthesis, 2008(12), 1853-1860. --INVALID-LINK--

  • PubChem. (n.d.). 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. --INVALID-LINK--

  • Xu, W., Su, S., Chen, Y., Li, Y., & Li, X. (2010). Determination of sulfonamides in bovine milk with column-switching high performance liquid chromatography using surface imprinted silica with hydrophilic external layer as restricted access and selective extraction material. Journal of Chromatography A, 1217(46), 7198–7207. --INVALID-LINK--

  • Yang, S. S., Smetena, I., & Goldsmith, A. I. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311–318. --INVALID-LINK--

  • ResearchGate. (2025). PMA-Silica Gel Catalyzed Propargylation of Aromatic Compounds with Arylpropargyl Alcohols under Solvent-Free Conditions. --INVALID-LINK--

  • Biosynth. (n.d.). 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide. --INVALID-LINK--

  • Biotage. (2023). What is a Chromatography Gradient?--INVALID-LINK--

  • Moreno-González, D., & Chisvert, A. (2011). Analysis of sulfonamides in animal feeds by liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry, 59(12), 6339–6346. --INVALID-LINK--

  • ResearchGate. (2018). How to determine retention factor Rf of compound in TLC chromatography?--INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supporting Information Part 1 of 2 – Synthetic Procedures and Spectroscopy Copper(II) complexes of N-propargyl cyclam ligands. --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. --INVALID-LINK--

  • Wikipedia. (n.d.). Propargyl bromide. --INVALID-LINK--

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References

Common side products in the synthesis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block, particularly in applications like bioconjugation and click chemistry.[1] The molecule features a tosyl group and two terminal alkyne functionalities, making it a valuable precursor for creating complex molecular architectures.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) that arise during its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.

Synthesis Overview & Mechanistic Considerations

The synthesis of this compound is typically achieved via the double N-alkylation of 4-methylbenzenesulfonamide using propargyl bromide. The reaction requires a base to deprotonate the sulfonamide nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic propargyl bromide. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.

The process occurs in two main steps:

  • Mono-alkylation : The sulfonamide is first deprotonated and reacts with one equivalent of propargyl bromide to form the mono-substituted intermediate, 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide.[2]

  • Di-alkylation : The secondary sulfonamide intermediate, which is less acidic, is deprotonated and reacts with a second equivalent of propargyl bromide to yield the desired product.

Understanding the competition between the desired reaction and potential side pathways is critical for optimization.

Reaction Pathways and Common Side Products

The following diagram illustrates the primary synthesis route and the formation of key byproducts.

Synthesis_Pathways Start 4-Methylbenzenesulfonamide (Starting Material) Mono Mono-propargylated Intermediate (Incomplete Reaction) Start->Mono + 1 eq. Propargyl Bromide + Base Product Desired Product This compound Mono->Product + 1 eq. Propargyl Bromide + Base Quat Quaternary Ammonium Salt (Over-alkylation Byproduct) Product->Quat + 1 eq. Propargyl Bromide (Excess Alkylating Agent) Allene Allenic Isomer (Rearrangement Byproduct) Product->Allene Strong Base / Heat (Isomerization)

Caption: Reaction scheme showing the desired synthesis pathway and major side reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of starting material and the mono-propargylated intermediate. How can I drive the reaction to completion?

A1: This is a common issue related to incomplete deprotonation or insufficient reactivity. The N-H bond of the mono-alkylated intermediate is less acidic than the starting primary sulfonamide, making the second alkylation step more challenging.

  • Causality: The electron-donating character of the first propargyl group reduces the acidity of the remaining N-H proton, slowing down the second deprotonation step.

  • Troubleshooting Steps:

    • Base Selection: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) is often used, a stronger base like sodium hydride (NaH) may be required to fully deprotonate the less acidic intermediate. Using at least two equivalents of the base is crucial.

    • Stoichiometry of Alkylating Agent: While controlling stoichiometry is key to avoiding side reactions, ensure you are using at least 2.1-2.2 equivalents of propargyl bromide to account for any potential loss or side reactions.[3]

    • Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the rate of the second alkylation. However, be cautious, as excessive heat can promote side reactions like rearrangement.

    • Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is recommended as it effectively solvates the ions involved without interfering with the reaction.

Q2: I've isolated a highly polar byproduct that is poorly soluble in my extraction solvent. Could this be an over-alkylation product?

A2: Yes, this is highly characteristic of a quaternary ammonium salt formed by over-alkylation. The nitrogen atom in the desired N,N-dipropargyl product is still nucleophilic and can attack a third molecule of propargyl bromide. This is a classic Menschutkin reaction.[4]

  • Causality: The formation of this N-propargyl-N-(4-methylphenylsulfonyl)-N,N-di(prop-2-yn-1-yl)ammonium bromide salt is favored when an excess of propargyl bromide is used or if the reaction is left for too long after the desired product has formed.[5][6]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully limit the propargyl bromide to ~2.1 equivalents. Adding it slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired dialkylation over the undesired trialkylation.[3]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the formation of the desired product. Once the mono-alkylated intermediate is consumed, work up the reaction promptly to prevent further alkylation.

    • Purification: If formed, the quaternary salt is often insoluble in common organic solvents used for chromatography (like ethyl acetate/hexane). It can sometimes be removed by filtering the crude reaction mixture after dissolving it in a suitable solvent like dichloromethane.

Q3: My NMR spectrum shows unexpected signals around 4.5-5.5 ppm and a complex multiplet around 7.0 ppm, suggesting an allenic impurity. How did this form?

A3: This impurity is likely an allenyl sulfone, formed via a base-catalyzed[1][7]-sigmatropic rearrangement or isomerization of the propargyl group.

  • Causality: Strong bases can deprotonate the carbon adjacent to the triple bond (the propargylic proton), leading to an equilibrium with the allenic isomer. This process can be accelerated by heat.

  • Troubleshooting Steps:

    • Choice of Base: Avoid excessively strong or bulky bases if this side reaction is prevalent. A moderately strong base like K₂CO₃ is often sufficient and less likely to cause isomerization than a very strong base like an alkoxide.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating. Room temperature is often ideal.

    • Purification: Allenic isomers can sometimes be separated from the desired propargyl product by careful column chromatography, as their polarities may be slightly different.

Q4: Purification by column chromatography is difficult. The product seems to co-elute with other impurities. What is the best practice for purification?

A4: Effective purification requires optimizing the chromatography conditions and ensuring the crude material is properly prepared.

  • Troubleshooting Steps:

    • Pre-Column Cleanup: Before loading onto a column, dissolve the crude product in a solvent like dichloromethane and wash with water to remove inorganic salts (e.g., from the base) and highly polar impurities.

    • Choosing the Right Eluent System: A gradient elution is often most effective. Start with a non-polar eluent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20-30% Ethyl Acetate). The mono-alkylated intermediate will elute after the desired di-alkylated product.

    • Silica Gel Choice: Use standard silica gel (60 Å, 230-400 mesh). If you suspect acidic impurities are causing streaking, you can neutralize the silica gel by preparing a slurry with your starting eluent containing a small amount of triethylamine (~0.1%).

    • Dry Loading: For difficult separations, adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column ("dry loading") can significantly improve resolution compared to loading a concentrated solution ("wet loading").

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common synthesis issues.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, NMR) Check_Start High SM or Mono-alkylated Intermediate Present? Start->Check_Start Check_Polar Highly Polar / Insoluble Byproduct Observed? Check_Start->Check_Polar No Sol_Incomplete Diagnosis: Incomplete Reaction - Use stronger base (NaH) - Increase temperature moderately - Check stoichiometry Check_Start->Sol_Incomplete Yes Check_Isomer Unusual Alkene/Allene Signals in NMR? Check_Polar->Check_Isomer No Sol_Quat Diagnosis: Quaternization - Reduce Propargyl Bromide (2.1 eq) - Add alkylating agent slowly - Monitor reaction and stop promptly Check_Polar->Sol_Quat Yes Sol_Allene Diagnosis: Allenic Rearrangement - Use milder base (K2CO3) - Maintain lower temperature - Avoid prolonged heating Check_Isomer->Sol_Allene Yes Success Purified Product Check_Isomer->Success No

Caption: A step-by-step workflow for troubleshooting common synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to minimize common side products.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-methylbenzenesulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise. Stir the suspension for 15 minutes.

  • Alkylation: Add propargyl bromide (2.2 eq, typically as an 80% solution in toluene) dropwise over 20 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexane). The reaction is typically complete in 12-24 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane. For improved separation, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

  • Elution: Begin elution with 5% ethyl acetate in hexane. The desired product will elute first.

  • Gradient: Gradually increase the eluent polarity to 15-20% ethyl acetate in hexane to elute the mono-propargylated intermediate and other more polar impurities.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, typically as a white or off-white solid.

Summary of Potential Side Products
Side ProductStructure NameFormation CauseKey Identification Marker
Incomplete Reaction 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamideInsufficient base/reagent/timePresence of N-H proton in ¹H NMR; lower Rf on TLC than product.
Over-alkylation N-propargyl-N-(tosyl)-N,N-dipropargylammonium bromideExcess propargyl bromideHighly polar; insoluble in non-polar solvents; characteristic quaternary N⁺ signals.
Rearrangement Isomeric Allenyl SulfonamideStrong base; high temperatureCharacteristic allene signals in ¹H NMR (~4.5-7.0 ppm).

References

Technical Support Center: 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you optimize your reaction yield and purity.

Reaction Overview

The synthesis of this compound is a double N-alkylation of p-toluenesulfonamide using propargyl bromide. The reaction typically proceeds in two sequential SN2 steps, requiring a base to deprotonate the sulfonamide nitrogen. While conceptually straightforward, the reaction is often plagued by issues such as incomplete conversion and challenging purifications.

General Reaction Scheme

p-Toluenesulfonamide reacts with two equivalents of propargyl bromide in the presence of a base to form the mono-propargylated intermediate, which is subsequently alkylated again to yield the final di-propargylated product.

Reaction_Mechanism cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Di-alkylation TsNH2 p-Toluenesulfonamide TsNH_anion Sulfonamide Anion TsNH2->TsNH_anion + Base - H-Base⁺ Base Base PropargylBr1 Propargyl Bromide Mono_Product Mono-propargylated Intermediate PropargylBr1->Mono_Product PropargylBr2 Propargyl Bromide Di_Product This compound PropargylBr2->Di_Product TsNH_anion->Mono_Product + Propargyl Bromide - Br⁻ Mono_Anion Intermediate Anion Mono_Product->Mono_Anion + Base - H-Base⁺ Mono_Anion->Di_Product + Propargyl Bromide - Br⁻ Salts 2 H-Base⁺ + 2 Br⁻

Caption: Sequential SN2 mechanism for the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction is very slow or has stalled. TLC analysis shows a significant amount of unreacted p-toluenesulfonamide even after extended reaction times. Why is this happening and how can I fix it?

A1: This is a frequent issue often rooted in the poor solubility of the deprotonated sulfonamide intermediate. In less polar solvents like acetone or acetonitrile (ACN), the potassium salt of p-toluenesulfonamide (when using K₂CO₃) has limited solubility, reducing its availability to react with propargyl bromide.[1]

Core Problem: Low concentration of the reactive nucleophile in the solution phase.

Solutions:

  • Change the Solvent: Switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are highly effective at dissolving ionic intermediates, thereby accelerating the reaction rate.[1]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can improve solubility and increase the reaction rate. For stubborn reactions, a microwave reactor can sometimes be used to achieve higher temperatures and faster conversions.[1]

  • Use a More Soluble Base: Cesium carbonate (Cs₂CO₃) is significantly more soluble in organic solvents than potassium carbonate and can lead to a dramatic increase in reaction rate, although it is a more expensive reagent.

  • Add a Catalytic Amount of Potassium Iodide (KI): The addition of KI (0.1 eq) can catalyze the reaction through an in-situ Finkelstein reaction. Iodide is a better leaving group than bromide, so the formation of a transient propargyl iodide species can significantly speed up the alkylation.[1]

Q2: I'm seeing a good conversion of my starting material, but the main product is the mono-propargylated sulfonamide, not the desired di-substituted product. How can I drive the reaction to completion?

A2: This outcome occurs because the two alkylation steps have different reaction kinetics. The second alkylation is often slower than the first for two key reasons:

  • Acidity: The remaining N-H on the mono-alkylated intermediate is less acidic than the two protons on the starting p-toluenesulfonamide. This makes the second deprotonation step less favorable.

  • Steric Hindrance: The presence of the first propargyl group can sterically hinder the approach of the second propargyl bromide molecule.

Solutions:

  • Use a Stronger Base: A stronger base like sodium hydride (NaH) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF is more effective. NaH will irreversibly deprotonate both the starting material and the mono-alkylated intermediate, ensuring a sufficient concentration of the second nucleophile.

  • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of both the base and propargyl bromide. Using at least 2.2-2.5 equivalents of propargyl bromide and 2.5-3.0 equivalents of the base (e.g., K₂CO₃) can help drive the equilibrium towards the di-substituted product.

  • Increase Reaction Time and/or Temperature: Allow the reaction to run for a longer period (e.g., 24 hours) after the starting material has been consumed to allow the slower second alkylation to proceed to completion.

Q3: My crude reaction mixture shows a complex spot pattern on the TLC plate, indicating multiple byproducts. What are these compounds and how can I prevent their formation?

A3: Byproduct formation in this reaction typically stems from the high reactivity of propargyl bromide.[2]

Potential Side Reactions:

  • Quaternization: If the reaction is pushed too hard (high temperature or very strong base), the di-propargylated product, which is a tertiary amine, can be further alkylated by propargyl bromide to form a quaternary ammonium salt.

  • Base-Induced Decomposition: Propargyl bromide can be unstable in the presence of strong bases and high temperatures, leading to polymerization or other decomposition pathways.

  • Solvent Reaction: In some cases, the base or nucleophiles can react with the solvent, especially at elevated temperatures.

Preventative Measures:

  • Control Reagent Addition: Add the propargyl bromide to the mixture of the sulfonamide and base slowly, using a syringe pump if possible. This maintains a low instantaneous concentration of the alkylating agent, minimizing side reactions.

  • Maintain Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate. If using NaH, an initial cooling step (0 °C) during reagent addition is recommended to control the initial exotherm.

  • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or atmospheric moisture, especially when using reactive bases like NaH.

Q4: I am struggling with the purification of the final product by column chromatography. The product either co-elutes with impurities or the yield is low after purification. What is the recommended procedure?

A4: The target compound is moderately polar. Successful purification relies on choosing the correct stationary phase and eluent system.

Best Practices for Purification:

  • Stationary Phase: Standard silica gel (230-400 mesh) is appropriate for this separation.

  • Eluent System: A gradient elution is highly recommended. Start with a low polarity mobile phase, such as 5% Ethyl Acetate in Hexanes, and gradually increase the polarity to 15-20% Ethyl Acetate.

    • Starting Material (p-toluenesulfonamide): Quite polar, will remain at the baseline in non-polar eluents.

    • Di-propargylated Product: Least polar component (after any non-polar impurities).

    • Mono-propargylated Intermediate: More polar than the desired product due to the N-H group.

  • Technique: Perform flash column chromatography for the best resolution. Ensure the crude material is properly adsorbed onto a small amount of silica before loading it onto the column to achieve a narrow starting band.

  • Monitoring: Monitor the fractions carefully using TLC, staining with potassium permanganate (KMnO₄) dip, which is excellent for visualizing alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for achieving high yield?

A1: The "best" combination depends on a balance of reactivity, cost, safety, and available equipment. The table below summarizes the common choices. For reliability and high conversion, the NaH in DMF system is often preferred in research settings despite the handling precautions required for NaH.

Base / Solvent SystemProsConsRecommendation
K₂CO₃ / Acetone Inexpensive, easy to handle.Often slow, incomplete reactions due to poor solubility.[1]Suitable for initial attempts, but often requires optimization (e.g., adding KI).
K₂CO₃ / DMF Good reactivity, inexpensive base.DMF is a high-boiling solvent, harder to remove.A good workhorse combination offering a balance of cost and performance.[3]
NaH / THF or DMF High reactivity, drives reaction to completion.NaH is flammable and requires anhydrous conditions and careful handling.Excellent for achieving high yields when lower-reactivity systems fail.
Cs₂CO₃ / ACN Very high reactivity due to excellent solubility.Expensive.Recommended when other methods fail and cost is not a primary concern.

Q2: How important is the purity of the propargyl bromide?

A2: Critically important. Propargyl bromide is a lachrymator and is prone to degradation. Using a bottle that has been open for a long time can introduce significant impurities that complicate the reaction and purification. For best results, use a freshly opened bottle or distill the reagent before use. It is often supplied as a solution in toluene or xylene, which should be taken into account when calculating stoichiometry.

Q3: What are the essential safety precautions for this synthesis?

A3: All operations must be conducted in a certified chemical fume hood.

  • p-Toluenesulfonamide: Skin and eye irritant.

  • Propargyl Bromide: Highly toxic, a potent lachrymator (causes severe eye-watering), and corrosive. Always handle with extreme care, using appropriate gloves (nitrile gloves may not be sufficient for prolonged contact; consider double-gloving or using thicker butyl rubber gloves) and safety goggles.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Never allow it to come into contact with water or protic solvents. Quench reactions involving NaH carefully by slowly adding isopropanol at 0 °C before adding water.

  • DMF/DMSO: Can be absorbed through the skin. Handle with appropriate gloves.

Detailed Experimental Protocol

This protocol is a robust starting point using potassium carbonate in DMF.

Reagents & Equipment:

  • p-Toluenesulfonamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Propargyl Bromide (80% solution in toluene, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Standard workup and purification glassware

Procedure:

  • Setup: Add p-toluenesulfonamide (e.g., 10.0 g, 58.4 mmol) and finely powdered K₂CO₃ (e.g., 24.2 g, 175.2 mmol) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (e.g., 150 mL) via syringe.

  • Reagent Addition: Begin stirring the suspension. Slowly add the propargyl bromide solution (e.g., 16.3 mL, ~146 mmol) dropwise over 30 minutes at room temperature. The reaction may be slightly exothermic.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 20% EtOAc/Hexanes). The starting material is highly polar, while the product is much less so.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant amount of water (e.g., 500 mL) and ethyl acetate (e.g., 200 mL).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).

    • Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 150 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS.

Troubleshooting_Workflow start Low Yield / Purity Issue q1 What does TLC show? start->q1 a1 High SM remaining q1->a1 Incomplete Reaction a2 Main spot is mono-product q1->a2 Stalled at Intermediate a3 Multiple byproduct spots q1->a3 Side Reactions a4 Crude is clean, low yield after column q1->a4 Purification Loss s1 • Use polar solvent (DMF) • Increase Temperature • Add cat. KI • Use stronger base (NaH) a1->s1 Solution s2 • Use stronger base (NaH) • Increase eq. of Base/Propargyl Br • Increase reaction time a2->s2 Solution s3 • Add Propargyl Br slowly • Control temperature • Use inert atmosphere a3->s3 Solution s4 • Use gradient elution (Hex/EtOAc) • Ensure proper loading • Monitor fractions carefully (KMnO₄) a4->s4 Solution

Caption: A decision-making workflow for troubleshooting the synthesis.

References

Technical Support Center: A Troubleshooting Guide for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the bioconjugation of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile bifunctional linker. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your experiments. This document will cover critical aspects from reagent handling and reaction setup to purification and characterization of your final bioconjugate.

The molecule, this compound, also known as N,N-Dipropargyl-p-toluenesulfonamide, is a valuable tool in bioconjugation, primarily for its two terminal alkyne functionalities. These alkynes are poised for reaction via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This allows for the efficient and specific linking of two azide-containing molecules or for the creation of more complex architectures.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Table of Contents

  • Reagent Properties and Handling

  • The Critical Role of the N-Tosyl Group: To Deprotect or Not?

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Diyne Linker

  • Troubleshooting Common Bioconjugation Issues

  • Characterization and Analysis of the Bioconjugate

  • References

Reagent Properties and Handling
Q1: What are the key properties of this compound I should be aware of?

A1: Understanding the physicochemical properties of your linker is the first step to successful bioconjugation.

  • Structure: The molecule contains a central nitrogen atom bonded to a p-toluenesulfonyl (tosyl) group and two propargyl (prop-2-yn-1-yl) groups. The terminal triple bonds of the propargyl groups are the reactive sites for CuAAC.

  • Solubility: The presence of the aromatic tosyl group and the hydrocarbon propargyl arms makes this molecule relatively hydrophobic. Its parent compound, p-toluenesulfonamide, is only slightly soluble in water (3.2 g/L at 25°C)[2]. Therefore, you should expect this compound to have limited solubility in purely aqueous buffers. It is advisable to prepare stock solutions in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3].

  • Stability: The tosyl group is a robust protecting group, making the molecule stable under a wide range of conditions[4]. The terminal alkynes are also generally stable[5]. However, stock solutions in DMSO should be stored at -20°C or -80°C and protected from moisture to prevent hydrolysis.

Q2: How should I prepare my stock solution of the linker?

A2: To minimize issues with solubility and stability, follow these steps:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO or DMF.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in a desiccated environment.

The Critical Role of the N-Tosyl Group: To Deprotect or Not?

The N-tosyl group significantly influences the properties and reactivity of the linker. A key decision is whether to remove it prior to or after the conjugation reaction.

Q3: Do I need to remove the N-tosyl group before bioconjugation?

A3: The necessity of N-tosyl deprotection depends on your experimental goals.

  • For use as a simple cross-linker: In many cases, the tosyl group can remain in place during the CuAAC reaction. The electron-withdrawing nature of the tosyl group can increase the acidity of the terminal alkyne protons, which may influence the rate of copper acetylide formation, a key step in the CuAAC mechanism[6]. However, the bulky tosyl group might introduce some steric hindrance.

  • To expose the secondary amine: If your goal is to utilize the secondary amine for subsequent functionalization, then deprotection is necessary. The tosyl group is a very stable protecting group, and its removal often requires harsh conditions that may not be compatible with sensitive biomolecules[7]. Therefore, deprotection is typically performed on the linker before conjugation to a biomolecule if the amine is to be used.

Q4: What are some biocompatible methods for N-tosyl deprotection?

A4: While many methods for N-tosyl deprotection are harsh (e.g., strong acids, dissolving metals), some milder conditions have been reported. It is crucial to perform the deprotection on the linker alone, and then purify the resulting dipropargylamine before introducing it to your biomolecule.

Deprotection Method Reagents and Conditions Considerations Reference(s)
Reductive Cleavage Samarium(II) iodide (SmI₂)/amine/waterVery fast and mild, often providing near-quantitative yields.[8]
Basic Hydrolysis Cesium carbonate in THF/MethanolA very mild and efficient method for N-tosylated indoles and related structures, which may be applicable here.[9]
Electrochemical Platinum cathode, magnesium anode, arene mediatorProceeds under neutral and mild conditions.[10]

dot

cluster_workflow N-Tosyl Deprotection Workflow start Tosyl-Protected Diyne Linker deprotection Mild Deprotection (e.g., SmI₂, Cs₂CO₃) start->deprotection Select biocompatible method purification Purification of Dipropargylamine (e.g., Chromatography) deprotection->purification product Deprotected Diyne Linker purification->product

Caption: Workflow for N-Tosyl Deprotection.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Diyne Linker

The CuAAC reaction is the most common application for this linker, forming a stable triazole linkage with an azide-functionalized molecule[11].

Q5: What is a reliable starting protocol for a CuAAC reaction with this linker?

A5: Here is a general protocol for conjugating an azide-containing biomolecule to one of the alkyne groups of this compound.

Experimental Protocol: Mono-conjugation via CuAAC

  • Prepare Biomolecule: Dissolve your azide-functionalized biomolecule (e.g., protein, peptide, oligonucleotide) in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on your specific biomolecule.

  • Prepare Reagents:

    • Linker Stock: 10 mM this compound in DMSO.

    • Copper(II) Sulfate: 50 mM in deionized water.

    • Ligand (e.g., THPTA): 50 mM in deionized water.

    • Reducing Agent (e.g., Sodium Ascorbate): 100 mM in deionized water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-functionalized biomolecule solution.

    • Linker stock solution (aim for a 1:1 to 1:5 molar ratio of biomolecule to linker for mono-conjugation).

    • Copper(II) sulfate solution (final concentration ~1 mM).

    • Ligand solution (final concentration ~5 mM).

    • Gently mix.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution (final concentration ~5-10 mM) to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Gentle mixing can improve efficiency.

  • Purification: Remove excess reagents and purify the bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis[12][13].

dot

cluster_CuAAC CuAAC Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide Azide R'-N₃ Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazole_Cu Copper Triazolide Metallacycle->Triazole_Cu Reductive Elimination Triazole_Cu->CuI Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Triazole_Cu->Triazole Protonolysis cluster_analysis Bioconjugate Analysis Workflow start Crude Conjugation Mixture purification Purification (SEC, HIC, Dialysis) start->purification analysis Characterization purification->analysis sds SDS-PAGE (MW Shift) analysis->sds sec SEC (Aggregation) analysis->sec ms Mass Spec (Precise Mass, DAR) analysis->ms hic HIC (DAR Distribution) analysis->hic final_product Purified & Characterized Bioconjugate

References

Preventing oxidation of Cu(I) in click reactions with 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Cu(I)-Catalyzed Click Reactions

A Guide for Researchers Utilizing 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide and Related Alkynes

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your click chemistry experiments, with a particular focus on reactions involving substrates like this compound. Our goal is to equip you with the knowledge to overcome common challenges, particularly the persistent issue of copper(I) catalyst oxidation.

I. Understanding the Critical Role of Cu(I) and the Challenge of Oxidation

The engine of the CuAAC reaction is the Copper(I) (Cu(I)) ion. It is the catalytically active species that orchestrates the elegant cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.[1][] However, Cu(I) is thermodynamically unstable in the presence of oxygen and readily oxidizes to the catalytically inactive Copper(II) (Cu(II)) state.[3] This oxidation is the primary culprit behind many failed or low-yielding click reactions.[3][4] Preventing this oxidation is therefore paramount for achieving high efficiency and reproducibility in your experiments.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the prevention of Cu(I) oxidation in click reactions.

Q1: My click reaction is not working. What is the most likely reason?

A1: The most common reason for a failed CuAAC reaction is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species by dissolved oxygen in the reaction mixture.[3][4] Other significant factors include the purity of your reagents (azide, alkyne, and solvents), incorrect stoichiometry, and issues with the stabilizing ligand.[4]

Q2: How can I generate and maintain the active Cu(I) catalyst?

A2: There are two primary strategies for ensuring a sufficient concentration of Cu(I):

  • In situ reduction of Cu(II) salts: This is the most convenient and common method. A Cu(II) salt, such as copper(II) sulfate (CuSO₄), is added to the reaction mixture along with a reducing agent.[1] Sodium ascorbate is the most widely used reducing agent for this purpose.[5][6][7] A slight excess of sodium ascorbate helps to prevent the formation of oxidative homocoupling byproducts.[5]

  • Using a Cu(I) salt directly: Salts like cuprous bromide (CuBr) or cuprous iodide (CuI) can be used. However, these salts are themselves sensitive to oxidation and require careful handling under an inert atmosphere.[8][9]

Q3: What is the role of a ligand in the click reaction, and do I always need one?

A3: Ligands play a dual, critical role in CuAAC reactions: they stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation, and they can accelerate the reaction rate.[10][11] While some simple click reactions may proceed without a ligand, for complex substrates, sensitive biological molecules, or when high efficiency is required, a ligand is highly recommended. For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are excellent choices.[6] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common option.[12]

Q4: How important is it to remove oxygen from my reaction?

A4: It is critically important. Dissolved oxygen is the primary oxidant of Cu(I).[3] Failure to remove oxygen is a common reason for low yields.[13] Degassing your solvents and reaction mixtures by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles is a crucial step for reproducible results.

Q5: Can the structure of my alkyne, such as this compound, affect the reaction?

A5: Yes. The steric and electronic properties of both the alkyne and the azide can influence the reaction rate. Sterically hindered substrates may require longer reaction times, elevated temperatures, or higher catalyst concentrations to achieve good conversion.[4] The acidity of the terminal alkyne proton can also play a role, with electron-withdrawing groups near the alkyne potentially increasing its reactivity.[14] While this compound is a known compound, specific optimization for this substrate may be necessary.[15][16]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during CuAAC reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).1. Ensure your sodium ascorbate solution is freshly prepared.[17] 2. Thoroughly degas all solvents and the reaction mixture before adding the copper source.[13] 3. Increase the concentration of the reducing agent (e.g., 3-10 fold excess of sodium ascorbate).[13] 4. Incorporate a Cu(I)-stabilizing ligand appropriate for your solvent system (e.g., THPTA for aqueous, TBTA for organic).[17]
Reagent Quality/Stoichiometry: Impure reagents or incorrect molar ratios.1. Verify the purity of your alkyne and azide. 2. Use a slight excess (1.1 to 2-fold) of either the azide or alkyne to drive the reaction to completion.[4]
Ligand Issues: Incorrect ligand choice or ratio.1. Ensure the ligand is soluble in your reaction solvent. 2. Optimize the ligand-to-copper ratio, typically starting at 1:1 to 5:1.[7][17]
Formation of Side Products (e.g., Alkyne Homocoupling) Excessive Cu(II) concentration: Glaser-Hay coupling is a common side reaction.1. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to keep the copper in the +1 oxidation state.[5] 2. Add the copper catalyst slowly to the reaction mixture.
Reaction is Slow or Stalls Steric Hindrance: Bulky groups on the alkyne or azide are slowing the reaction.1. Increase the reaction temperature. 2. Increase the concentration of the catalyst and ligand. 3. Allow for a longer reaction time.
Poor Substrate Solubility: Reactants are not fully dissolved.1. Add a co-solvent to improve solubility (e.g., DMSO, t-BuOH in water).[8][9]
Inconsistent or Irreproducible Results Variable Oxygen Levels: Inconsistent degassing between experiments.1. Standardize your degassing procedure (e.g., time of sparging). 2. Consider working in a glovebox for maximum oxygen exclusion.
Degradation of Reagents: Particularly the sodium ascorbate solution.1. Always use a freshly prepared solution of sodium ascorbate for each experiment.[17]

Troubleshooting Workflow

CuAAC_Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Oxidation Oxidation (O2) CuI->Oxidation Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product Product->CuI Regenerates Catalyst Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper-Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Product + H+ CuII Cu(II) (Inactive) Oxidation->CuII Reduction Reduction (e.g., Ascorbate) CuII->Reduction Reduction->CuI

References

Ligand selection for copper-catalyzed reactions with 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ligand Selection for Copper-Catalyzed Reactions

Substrate Focus: 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide and Related N-Propargyl Sulfonamides

Welcome to the technical support resource for researchers utilizing N-propargyl sulfonamides in copper-catalyzed cycloaddition reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, expert-level advice for your experiments. As Senior Application Scientists, our goal is to explain not just the procedural steps but the fundamental chemical principles that govern success.

Foundational Concepts: Understanding Your System

Q1: What is the primary role of a ligand in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

Answer: In the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the ligand is not merely an additive; it is a critical performance modulator. While the reaction can sometimes proceed without a ligand, its inclusion is crucial for achieving high yields, fast kinetics, and reproducibility, especially in complex systems.[1]

The primary roles of the ligand are threefold:

  • Stabilization of the Catalytic Species: The active catalyst is the Copper(I) ion. In solution, particularly in aqueous or protic solvents, Cu(I) is prone to disproportionation into Cu(0) and inactive Cu(II). It is also readily oxidized to Cu(II) by dissolved oxygen.[2][3] A well-chosen ligand coordinates to the Cu(I) center, forming a more stable complex that prevents these deactivation pathways.[2][4]

  • Acceleration of the Catalytic Cycle: Ligands directly participate in and accelerate the catalytic cycle. By modulating the electronic environment of the copper center, they can facilitate the key steps of the reaction, including the formation of the copper-acetylide intermediate and the subsequent coordination of the azide.[5] This leads to significantly faster reaction rates compared to ligandless systems.[6]

  • Enhancing Solubility and Preventing Aggregation: The ligand can prevent the formation of unreactive polynuclear copper(I) acetylide species and increase the solubility of the copper catalyst, ensuring a higher concentration of the active catalytic species is available in the reaction medium.[5]

Below is a diagram illustrating the central role of the ligand in stabilizing the Cu(I) catalyst and facilitating the key steps of the CuAAC reaction.

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_deactivation Deactivation Pathways (Inhibited by Ligand) Cu_I_L Cu(I)-Ligand Complex Cu_Acetylide Ligand-Cu(I)-Acetylide Cu_I_L->Cu_Acetylide Cu_I_Unstabilized Unstabilized Cu(I) Alkyne R1-C≡CH (Your Sulfonamide) Alkyne->Cu_Acetylide Deprotonation Metallacycle Cu(III)-Triazolide Intermediate Cu_Acetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Coordination & Cycloaddition Product 1,4-Disubstituted Triazole Metallacycle->Product Reductive Elimination Product->Cu_I_L Protonolysis & Catalyst Regeneration Cu_II Inactive Cu(II) Cu_I_Unstabilized->Cu_II Oxidation (O2) Aggregation Inactive Aggregates Cu_I_Unstabilized->Aggregation Precipitation

Caption: The CuAAC catalytic cycle highlighting the ligand's role.

Troubleshooting Guide & FAQs

Q2: My reaction with this compound is very slow or gives low yields. Which ligand should I use to improve it?

Answer: This is a common issue that can almost always be resolved by selecting an appropriate accelerating ligand. The choice of ligand depends heavily on your reaction solvent and, to a lesser extent, the nature of your azide coupling partner.

For a general-purpose substrate like your N,N-dipropargyl sulfonamide, the ligand's primary job is to accelerate the reaction and maintain catalyst activity. Here is a comparison of the most common and effective ligands:

LigandAcronymKey PropertiesRecommended Use Case
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineTBTA The first widely used accelerating ligand. Highly effective but insoluble in water .[7] Requires organic or mixed organic/aqueous solvents.Organic synthesis (e.g., in THF, DCM, DMSO). Excellent for small molecule chemistry.[8]
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTA A highly water-soluble ligand.[7] Protects biomolecules from copper-mediated damage.[9] Ideal for bioconjugation.Aqueous buffers, bioconjugation reactions (proteins, DNA), or reactions where easy removal of the ligand by aqueous extraction is desired.[9][10]
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidBTTAA A newer generation, water-soluble ligand that provides very high reaction rates and is highly biocompatible, showing very low cytotoxicity.[3][7]In vivo and in vitro biological applications, cell surface labeling, and situations requiring extremely fast kinetics or very low catalyst loading.[2][3]
Benzimidazole-based Ligandse.g., (BimH)₃Tripodal ligands based on benzimidazole have been shown to be highly effective, sometimes outperforming triazole-based ligands under certain conditions.[6][8]Can be effective even at lower catalyst loadings. Useful for optimizing reactions when standard ligands are suboptimal.[8]

Recommendation:

  • For Organic Solvents (THF, Dichloromethane, Acetonitrile): Start with TBTA . It is robust and highly effective in non-aqueous media.[7]

  • For Aqueous or Mixed Solvents (Water, t-BuOH/H₂O, DMSO/H₂O): Use THPTA or BTTAA .[3] THPTA is an excellent, cost-effective starting point for aqueous reactions.[9] If you require maximum speed and biocompatibility, BTTAA is the superior choice.[3][7]

The following decision tree can help guide your selection process:

Ligand_Selection Start What is your primary solvent system? Organic Organic (THF, DCM, Toluene) Start->Organic Aqueous Aqueous / Mixed (H2O, Buffers) Start->Aqueous TBTA Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) Organic->TBTA Yes Bioconjugation Is this a biological application (live cells, proteins)? Aqueous->Bioconjugation BTTAA Use BTTAA (Best biocompatibility & speed) Bioconjugation->BTTAA Yes THPTA Use THPTA (Excellent water solubility & speed) Bioconjugation->THPTA No (General Aqueous Synthesis)

Caption: A decision tree for selecting the optimal CuAAC ligand.

Q3: I am seeing byproducts that I suspect are from the homocoupling of my dipropargyl sulfonamide. How do I prevent this?

Answer: The byproduct you are observing is likely the result of Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes. This side reaction is catalyzed by Cu(II) ions in the presence of oxygen. It is a strong indicator that your active Cu(I) catalyst is being oxidized.

Causality and Solution: The root cause is the oxidation of Cu(I) to Cu(II). The solution involves a two-pronged approach focused on maintaining the Cu(I) oxidation state:

  • Use a Reducing Agent: The most common and effective method is to add a reducing agent in situ. Sodium ascorbate is the standard choice.[4][11] It continuously reduces any Cu(II) formed back to the active Cu(I) state, effectively shutting down the Glaser coupling pathway. Typically, a stoichiometric excess of sodium ascorbate relative to the copper catalyst is used.

  • Employ a Stabilizing Ligand: This is another critical role of the ligands discussed in Q2. Ligands like TBTA and THPTA protect the Cu(I) ion from oxidation by atmospheric oxygen.[3][4] The combination of a ligand and sodium ascorbate is a robust system for preventing catalyst deactivation and side reactions.

Q4: Are there any specific considerations for my substrate being a sulfonamide?

Answer: Yes, while the terminal alkyne is the reactive group, the sulfonamide moiety is not entirely innocent.

  • Electronic Effects: The tosyl (4-methylbenzenesulfonamide) group is strongly electron-withdrawing. This can influence the acidity of the terminal alkyne proton and the nucleophilicity of the resulting copper acetylide. However, for the standard CuAAC reaction, this effect is generally not problematic and the reaction proceeds well.[5]

  • Potential for Alternative Reactivity: Under specific conditions, N-sulfonyl groups can alter the reaction pathway. For instance, reactions of sulfonyl azides with terminal alkynes can lead to the formation of N-sulfonyl ketenimines after the initial cycloaddition and subsequent ring-opening with loss of N₂.[5][12][13] While your substrate is a sulfonyl alkyne, it is important to be aware that the strong electron-withdrawing nature of the sulfonyl group can destabilize intermediates. For the standard reaction with an organic azide, this is not the expected pathway, but it highlights the importance of precise reaction control.

For your application, using a standard ligand like TBTA or THPTA with a Cu(I) source (or a Cu(II) source with sodium ascorbate) should reliably produce the desired 1,2,3-triazole product.

Experimental Protocol

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a robust starting point. Molar equivalents and concentrations may need to be optimized for your specific azide.

Materials:

  • This compound (Your Alkyne)

  • Your Azide coupling partner

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Ligand of choice (e.g., TBTA for organic solvent, THPTA for aqueous)

  • Anhydrous/Degassed Solvent (e.g., THF/H₂O 4:1, or PBS buffer)

Procedure:

  • Stock Solution Preparation:

    • Alkyne: Prepare a 10 mM stock solution of your dipropargyl sulfonamide in the chosen reaction solvent.

    • Azide: Prepare a 10 mM stock solution of your azide in the chosen reaction solvent.

    • Copper Sulfate: Prepare a 10 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

    • Ligand: Prepare a 10 mM stock solution (e.g., THPTA in water; TBTA in DMSO or THF).

  • Reaction Assembly: In a microcentrifuge tube or reaction vial, add the components in the following order to achieve a final reaction volume of 500 µL and final concentrations as listed below.

ComponentStock Conc.Volume to AddFinal Conc.Molar Eq. (relative to Alkyne)
Reaction Solvent-385 µL--
Alkyne Stock10 mM50 µL1.0 mM1.0
Azide Stock10 mM50 µL1.0 mM1.0
Premix Catalyst:
Copper Sulfate Stock10 mM5 µL0.1 mM0.1
Ligand Stock10 mM10 µL0.2 mM0.2
Vortex the premix briefly.
Initiate Reaction:
Sodium Ascorbate Stock100 mM25 µL5.0 mM5.0
  • Reaction Incubation:

    • Cap the vial tightly and vortex thoroughly to mix all components.

    • Allow the reaction to proceed at room temperature. If the reaction is slow, gentle heating (e.g., 35-45 °C) can be applied.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 1 to 12 hours.

  • Work-up and Purification:

    • For Organic Solvents: Dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

    • For Aqueous Solvents: Depending on the product's properties, it may be extracted with an organic solvent or purified directly using reverse-phase HPLC.

References

Removal of copper catalyst from 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide reaction mixtures.

Author: BenchChem Technical Support Team. Date: January 2026

Effective Strategies for the Purification of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide from Copper Catalysts

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and related compounds utilizing copper-catalyzed reactions, such as the Sonogashira coupling. The persistent presence of residual copper catalyst in the final product can be detrimental, potentially leading to downstream complications including altered biological activity and compromised product stability.[1] This resource provides a comprehensive overview of troubleshooting strategies and frequently asked questions to ensure the efficient removal of copper catalysts from your reaction mixtures, thereby guaranteeing the purity and integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of copper catalyst from my this compound reaction mixture critical?

A1: Residual copper can have several detrimental effects. In a biological context, copper ions can be toxic to cells, a major concern for therapeutic applications.[1] From a chemical standpoint, leftover copper can catalyze undesired side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), leading to impurities that are often difficult to separate from the desired product.[2][3] Furthermore, trace copper can interfere with subsequent synthetic transformations and compromise the long-term stability of the final compound.

Q2: I've noticed a significant amount of dark, insoluble material in my crude reaction mixture. What is this and how should I handle it?

A2: This is likely precipitated copper salts or copper acetylides that have crashed out of solution. It is advisable to perform a preliminary filtration through a pad of Celite® or a similar filter aid before proceeding with a liquid-liquid extraction or chromatography. This will prevent the insoluble material from interfering with subsequent purification steps.

Q3: My aqueous washes are not effectively removing the copper, as indicated by the persistent color in the organic layer. What could be the issue?

A3: This can occur for several reasons. The copper species in your reaction mixture may not be sufficiently water-soluble. The use of a chelating agent in the aqueous wash is highly recommended to form a water-soluble copper complex.[4][5] Additionally, the pH of the aqueous wash can significantly impact the extraction efficiency.[6] Consider adjusting the pH to optimize the partitioning of the copper complex into the aqueous phase.

Q4: After purification, my final compound still shows trace amounts of copper by ICP-MS analysis. What are my options for removing these last traces?

A4: For removing low parts-per-million (ppm) levels of copper, solid-supported metal scavengers are an excellent choice.[7] These are typically silica-based materials functionalized with groups that have a high affinity for copper, such as thiols, amines, or thiourea.[8][9] Stirring a solution of your compound with a small amount of the appropriate scavenger, followed by filtration, can effectively reduce copper levels to an acceptable limit.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Persistent blue or green color in the organic layer after aqueous workup. Incomplete removal of copper ions.Perform additional washes with a chelating aqueous solution such as 0.5 M EDTA or 5% aqueous ammonia.[4][7]
Formation of an emulsion during liquid-liquid extraction. High concentration of salts or surfactants.Add a small amount of brine to the separatory funnel to break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be necessary.
Low recovery of the desired product after purification. The product may be complexing with the copper and being removed during the purification process.Ensure the complete decomplexation of the product from the copper before initiating purification. This can often be achieved by using a stronger chelating agent or adjusting the pH.
Unidentified byproducts observed in the final product. Copper-catalyzed side reactions, such as Glaser homocoupling.[2]Optimize reaction conditions to minimize side reactions. This may involve using a copper-free Sonogashira protocol if applicable.[2][10]

Experimental Protocols

Protocol 1: Aqueous Workup with a Chelating Agent

This protocol is a first-line approach for removing the bulk of the copper catalyst.

  • Reaction Quenching: Upon completion of the reaction, cool the mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product, this compound, is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. This will begin to complex with the copper(I) species.[7]

  • Chelation Wash: Perform two to three subsequent washes with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). The aqueous layer will often turn blue or green, indicating the formation of the copper-EDTA complex.[4] Continue washing until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Use of a Solid-Supported Copper Scavenger

This method is ideal for removing trace amounts of copper after initial purification.

  • Dissolution: Dissolve the partially purified product in a suitable organic solvent.

  • Scavenger Addition: Add a silica-based copper scavenger (e.g., SiliaMetS® Thiourea or a similar product) to the solution.[9] The amount of scavenger will depend on the level of copper contamination and the manufacturer's recommendations.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or by observing a decrease in the color of the solution.

  • Filtration: Filter the mixture to remove the solid scavenger.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate copper removal strategy.

Copper_Removal_Workflow start Crude Reaction Mixture (this compound + Copper Catalyst) decision1 Visible Precipitate? start->decision1 filtration Filter through Celite® decision1->filtration Yes workup Aqueous Workup with Chelating Agent (e.g., EDTA, NH4OH) decision1->workup No filtration->workup decision2 Residual Copper Detected? (e.g., by color or ICP-MS) workup->decision2 scavenger Treat with Solid-Supported Copper Scavenger decision2->scavenger Yes final_product Pure Product decision2->final_product No scavenger->final_product

Caption: Decision workflow for copper catalyst removal.

The Chemistry of Copper Removal: A Mechanistic Overview

The primary strategies for copper removal rely on the principles of coordination chemistry and phase partitioning.

Chelation_Mechanism cluster_organic cluster_aqueous Cu Cu²⁺ Cu_EDTA_Complex [Cu(EDTA)]²⁻ (Water Soluble) Cu->Cu_EDTA_Complex Chelation Organic_Phase Organic Phase Aqueous_Phase Aqueous Phase EDTA EDTA⁴⁻ EDTA->Cu_EDTA_Complex

References

Validation & Comparative

Analytical methods for 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide characterization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

This guide provides a comprehensive comparison of the essential analytical methodologies for the robust characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to compound verification.

Introduction: The Analytical Imperative for a Dually Functionalized Sulfonamide

This compound is a unique molecule featuring a classic p-toluenesulfonamide (tosyl) group and two reactive propargyl moieties. The sulfonamide group is a well-established pharmacophore, while the terminal alkyne groups are prime handles for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes the compound a valuable building block in medicinal chemistry and materials science.

Given its potential applications, unambiguous confirmation of its structure, purity, and elemental composition is not merely a procedural step but a prerequisite for any downstream application. An impurity or misidentification could lead to failed reactions, incorrect biological data, and wasted resources. This guide details the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis to provide a complete and verifiable analytical profile.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the tosyl and di-propargyl groups.

Causality of Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice as it is a common solvent for many organic compounds and its residual solvent peak does not typically interfere with the key signals of the analyte.

  • ¹H NMR: This experiment is the fastest and most direct way to confirm the presence of all proton-containing functional groups: the aromatic protons of the tosyl group, the methyl protons, the methylene protons of the propargyl groups, and the acetylenic protons.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule, confirming the presence of the aromatic ring, the methyl group, and the three distinct carbons of each propargyl group (methylene, and two sp-hybridized carbons).

Expected NMR Data

The following tables summarize the anticipated chemical shifts (δ) for the target molecule, based on established values for similar sulfonamide structures.[1][2]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H ~7.8 (d, J = 8.0 Hz)Doublet2HProtons ortho to SO₂
Ar-H ~7.3 (d, J = 8.0 Hz)Doublet2HProtons meta to SO₂
N-CH₂ -~4.2 (d, J = 2.4 Hz)Doublet4HMethylene protons
Ar-CH₃ ~2.4 (s)Singlet3HTosyl methyl protons
C≡C-H ~2.2 (t, J = 2.4 Hz)Triplet2HAcetylenic protons

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)Assignment
Ar-C -S~144.5Quaternary aromatic C
Ar-C -CH₃~134.0Quaternary aromatic C
Ar-C H~129.8Aromatic CH
Ar-C H~128.0Aromatic CH
C ≡C-H~78.0Quaternary alkyne C
C≡C -H~73.0Terminal alkyne CH
N-C H₂-~38.0Methylene carbon
Ar-C H₃~21.5Tosyl methyl carbon
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of 4 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 512 or 1024) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in CDCl3 with TMS (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate & Integrate I->J K Structure Verification J->K

Caption: Workflow for NMR-based structural elucidation.

Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the target compound and provides structural information through the analysis of fragmentation patterns.

Causality of Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for many sulfonamides as it is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]⁺, minimizing premature fragmentation.[3]

  • Positive Ion Mode: Sulfonamides readily accept a proton, especially on the nitrogen atoms, making positive ion mode detection highly sensitive and effective.[4]

  • High-Resolution MS (HRMS): Using an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer provides a highly accurate mass measurement, allowing for the determination of the molecular formula and distinguishing it from other compounds with the same nominal mass.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion ([M+H]⁺) generates characteristic fragment ions. For aromatic sulfonamides, a common and diagnostic fragmentation pathway is the loss of sulfur dioxide (SO₂), a loss of 64 Da.[5]

Expected Mass Spectrometry Data

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/zAssignment
[M+H]⁺262.0845~262.084xProtonated Parent Molecule
[M+Na]⁺284.0665~284.066xSodium Adduct
[M-SO₂+H]⁺198.0968~198.096xLoss of SO₂ from [M+H]⁺
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • LC System: While direct infusion is possible, coupling with a liquid chromatography system allows for online purification and is standard practice. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is often sufficient.

  • MS Instrument Setup:

    • Set the mass spectrometer to positive ion ESI mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the scan range to m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the [M+H]⁺ ion.

  • MS Acquisition: Acquire a full scan mass spectrum.

  • MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z ~262.1) in the first mass analyzer (quadrupole) and fragmenting it in the collision cell. Scan the resulting fragments in the second mass analyzer.

  • Data Analysis: Compare the accurate mass of the parent ion to the theoretical value. Analyze the fragmentation pattern to confirm key structural features.

Visualization: MS/MS Fragmentation Workflow

MS_Workflow cluster_source ESI Source cluster_msms Collision Cell (CID) parent Parent Ion [M+H]⁺ m/z = 262.0845 frag1 Fragment Ion [M+H-SO₂]⁺ m/z = 198.0968 parent->frag1 -SO₂ (-64 Da) frag2 Other Fragments parent->frag2 mol Molecule (M) mol->parent +H⁺

Caption: Key fragmentation pathway in ESI-MS/MS.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of a non-volatile organic compound. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Causality of Experimental Choices
  • Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for separating moderately polar organic compounds like sulfonamides.[6]

  • Stationary Phase: A C18 (octadecylsilane) column is a robust, versatile, and standard choice, offering excellent hydrophobic retention for aromatic compounds.

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic or acetic acid) and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: The aromatic tosyl group contains a strong chromophore, making UV detection highly sensitive and appropriate. A photodiode array (PDA) detector is superior to a single-wavelength detector as it can acquire a full UV spectrum for the peak, aiding in peak identification and purity assessment.

Comparative Performance Data

Table 4: Comparison of HPLC Methods for Purity Analysis

ParameterMethod A (Isocratic)Method B (Gradient)Rationale for Choice
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmStandard workhorse column.
Mobile Phase 60% Acetonitrile / 40% H₂O + 0.1% HCOOHA: H₂O + 0.1% HCOOHB: Acetonitrile + 0.1% HCOOHGradient elution is superior for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Gradient N/A5% to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Detection UV @ 254 nmPDA (200-400 nm)PDA provides more comprehensive data for peak purity analysis.
Performance Fast, simple for routine checks.Better resolution, superior for detecting unknown impurities.Method B is recommended for initial characterization and quality control.
Experimental Protocol: Gradient HPLC-PDA
  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • Instrument Setup:

    • Equilibrate the C18 column with the gradient starting conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

    • Set the PDA detector to acquire data from 200-400 nm.

    • Set the injection volume to 10 µL.

  • Analysis: Inject the sample and run the gradient method.

  • Data Processing: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Use the PDA data to check for peak co-elution by examining the UV spectra across the main peak.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow A Prepare Sample (~0.1 mg/mL) C Inject Sample (10 µL) A->C B Equilibrate HPLC (C18 Column) B->C D Run Gradient Elution C->D E Detect with PDA (200-400 nm) D->E F Integrate Chromatogram E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC-based purity determination.

Empirical Formula Verification by Elemental Analysis

Elemental analysis is a combustion-based technique that provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample.[7][8] It serves as a fundamental check of the compound's identity and purity by comparing the experimentally determined composition to the theoretical values.

Causality of Experimental Choices
  • Combustion Method: This is the standard and most accurate method for determining CHNS content in organic compounds. The sample is combusted at high temperature in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂, SO₂).[9]

  • Purity Requirement: This technique is highly sensitive to impurities. The sample must be analytically pure (typically >99% by HPLC) and thoroughly dried to remove residual solvents, as these will significantly skew the results. This is why elemental analysis is often performed as the final step in characterization.

Quantitative Data Comparison

Table 5: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Acceptable Experimental Range
Carbon (C)59.75%59.75 ± 0.4%
Hydrogen (H)5.01%5.01 ± 0.4%
Nitrogen (N)5.36%5.36 ± 0.4%
Sulfur (S)12.27%12.27 ± 0.4%

Note: The molecular formula is C₁₃H₁₃NO₂S and the molecular weight is 261.32 g/mol . An experimental result is considered a match if it falls within ±0.4% of the theoretical value.

Experimental Protocol: CHNS Analysis
  • Sample Preparation: Ensure the sample is analytically pure and dry. This is critical. Weigh 2-3 mg of the compound into a tin capsule with high precision.

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).

  • Combustion: Place the sealed capsule into the instrument's autosampler. The instrument drops the sample into a high-temperature furnace (~900-1000 °C) with a stream of pure oxygen.

  • Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are passed through a chromatographic column to separate them. The concentration of each gas is then measured by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the weight percentage of each element based on the detector response and the initial sample weight.

Visualization: Elemental Analysis Workflow

EA_Workflow A Weigh Pure, Dry Sample (2-3 mg) in Tin Capsule B Combust in Furnace with O₂ Stream A->B C Produce Gases (CO₂, H₂O, N₂, SO₂) B->C D Separate Gases via GC C->D E Detect with TCD D->E F Calculate % Composition E->F

Caption: Workflow for CHNS elemental analysis.

Conclusion: A Synergistic and Self-Validating Approach

The characterization of this compound is not achieved by a single technique but by the logical and synergistic application of multiple orthogonal methods.

  • NMR confirms the detailed atomic structure and connectivity.

  • MS verifies the molecular weight and formula.

  • HPLC quantifies the purity.

  • Elemental Analysis validates the empirical formula based on the pure bulk material.

When the data from all four techniques are in agreement, they form a self-validating system that provides the highest degree of confidence in the identity, structure, and purity of the compound, ensuring its suitability for subsequent research and development.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous evaluation of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for novel synthetic molecules such as 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, a sulfonamide derivative with potential applications stemming from its reactive propargyl groups. This guide provides an in-depth, objective comparison of robust High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The structural uniqueness of this compound, characterized by a tolyl sulfonamide core and two terminal alkyne functionalities, necessitates a well-developed analytical method. The presence of the aromatic ring provides a chromophore suitable for UV detection, a common and reliable detection method in HPLC. The non-polar nature of the molecule suggests that reversed-phase HPLC will be the most effective separation mode.

This guide will detail a primary reversed-phase HPLC (RP-HPLC) method and a comparative Ultra-High-Performance Liquid Chromatography (UHPLC) method, offering insights into their respective performances. The methodologies are designed to be self-validating, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]

Method 1: A Robust, Validated RP-HPLC Method for Routine Purity Analysis

This primary method is designed for broad applicability in quality control laboratories, prioritizing robustness and reliability. The selection of a C18 stationary phase is based on its wide-ranging hydrophobicity, which is well-suited for the separation of aromatic sulfonamides from their potential process-related impurities and degradation products.[4]

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water. The acidic pH suppresses the ionization of any residual silanol groups on the stationary phase, reducing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution to a final concentration of approximately 1000 µg/mL to facilitate the detection of minor impurities.[5]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance of the benzene sulfonamide chromophore. A PDA detector can be used to scan a range of wavelengths to ensure the detection of all potential impurities.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.02080
25.02080
25.16040
30.06040

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Forced Degradation Studies

To ensure the stability-indicating nature of this method, forced degradation studies are essential.[6][7] These studies intentionally stress the sample to produce potential degradation products and demonstrate that the method can separate these from the parent compound.[6]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

The results of these studies should demonstrate that the main peak is spectrally pure and that all degradation products are well-resolved.

Method 2: A High-Throughput UHPLC Method for Rapid Screening

For laboratories requiring faster analysis times, such as in high-throughput screening or reaction monitoring, a UHPLC method offers a significant advantage. By utilizing columns with smaller particle sizes (<2 µm), UHPLC can achieve higher resolution and faster separations.

Experimental Protocol

1. Instrumentation and Consumables:

  • UHPLC System: A UHPLC system capable of operating at high pressures, with a low-dispersion flow path.

  • Column: A C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water. Formic acid is a volatile modifier, making this method compatible with mass spectrometry (MS) for impurity identification.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard and Sample Preparation: As per Method 1.

2. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C. Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates.

  • Detection Wavelength: 254 nm.

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
5.01090
6.01090
6.17030
7.07030

Comparative Performance Analysis

The choice between the RP-HPLC and UHPLC methods will depend on the specific analytical needs. The following table summarizes the key performance characteristics of each method, based on typical expected results.

ParameterMethod 1: RP-HPLCMethod 2: UHPLCRationale for Performance
Run Time ~30 minutes~7 minutesThe smaller particle size and shorter column in UHPLC allow for faster separations without sacrificing resolution.
Resolution Good (Rs > 2.0 for critical pairs)Excellent (Rs > 2.5 for critical pairs)The higher efficiency of the sub-2 µm particles in the UHPLC column leads to sharper peaks and better separation.
Solvent Consumption HighLowThe lower flow rate and shorter run time of the UHPLC method significantly reduce solvent usage, making it a more environmentally friendly and cost-effective option.
System Backpressure Low to Moderate (~1500-2500 psi)High (~8000-12000 psi)The small particle size of the UHPLC column creates higher resistance to flow, necessitating a specialized UHPLC system capable of handling these pressures.
Method Robustness HighModerateThe longer column and larger particle size of the HPLC method are generally more forgiving of minor variations in mobile phase composition and temperature, making it more robust for routine QC environments.
Limit of Quantitation (LOQ) ~0.05%~0.02%The sharper peaks and lower baseline noise in UHPLC typically result in better sensitivity and lower detection limits.[1]
MS Compatibility Possible with volatile buffers (e.g., ammonium acetate)Excellent with volatile modifiers (e.g., formic acid)The use of formic acid in the UHPLC method makes it directly compatible with mass spectrometry for the identification of unknown impurities.

Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound using either of the described methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC/UHPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_system Instrument Setup (Method Parameters) prep_std->hplc_system prep_sample Weigh & Dissolve Test Sample prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq peak_integration Peak Integration & Identification chrom_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report_gen Generate Final Report purity_calc->report_gen

Caption: Workflow for the HPLC Purity Analysis of this compound.

Conclusion and Recommendations

Both the conventional RP-HPLC and the faster UHPLC methods are suitable for the purity determination of this compound. The choice of method should be guided by the specific laboratory context.

  • For routine quality control where robustness and transferability are paramount, the RP-HPLC method is recommended. Its longer run time is offset by its reliability and compatibility with a wider range of standard HPLC equipment.

  • For research and development, high-throughput screening, or when rapid results are critical, the UHPLC method is the superior choice. Its speed, higher resolution, and lower solvent consumption offer significant efficiency gains. The inherent compatibility with mass spectrometry is also a major advantage for impurity identification during process development and degradation studies.

Regardless of the method chosen, proper validation in accordance with ICH guidelines is mandatory to ensure the generation of accurate and reliable data.[2][8] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

Terminal vs. Internal Alkynes in Click Chemistry: A Reactivity Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and efficient method for molecular conjugation.[1] A critical consideration in designing these reactions is the choice of the alkyne component. This guide provides an in-depth comparison of the reactivity of terminal versus internal alkynes in CuAAC, supported by mechanistic insights and experimental data, to inform your experimental design and accelerate your research.

The Decisive Role of the Terminal Proton: A Mechanistic Imperative

The fundamental difference in reactivity between terminal and internal alkynes in CuAAC lies in the presence of an acidic proton on the terminal alkyne.[2] This proton is essential for the catalytic cycle of the most common and widely used copper-catalyzed click chemistry.

The accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate.[3][] This process is initiated by the deprotonation of the terminal alkyne by a copper(I) species. The resulting copper acetylide is a key nucleophilic intermediate that readily reacts with the azide partner.[3] Internal alkynes, lacking this terminal proton, are generally unreactive under standard CuAAC conditions because they cannot form this crucial intermediate.[2]

The CuAAC reaction is remarkably efficient, exhibiting a rate acceleration of 107 to 108 compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition.[5] This dramatic increase in reaction rate is a direct consequence of the copper(I)-catalyzed pathway that is accessible only to terminal alkynes.

Below is a diagram illustrating the catalytic cycle for the CuAAC reaction with a terminal alkyne.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide R-C≡C-Cu(I) Cu(I)->Copper_Acetylide + R-C≡C-H - H+ Terminal_Alkyne R-C≡C-H Metallacyycle Metallacyycle Copper_Acetylide->Metallacyycle + R'-N3 Azide R'-N3 Metallacycle Six-membered Copper Metallacycle Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Triazolyl_Copper->Cu(I) Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Copper->Product + H+

Caption: Catalytic cycle of CuAAC with a terminal alkyne.

Reactivity Landscape: A Quantitative Comparison

The difference in reactivity is not merely qualitative; it is a stark contrast. While terminal alkynes readily participate in CuAAC under mild conditions, internal alkynes are largely inert.[2] The reaction of internal alkynes with azides to form fully substituted triazoles typically requires alternative catalytic systems, such as ruthenium-based catalysts (RuAAC), which proceed through a different mechanism.[5][6]

Alkyne TypeTypical CatalystReactivity in Azide-Alkyne CycloadditionProductKey Mechanistic Feature
Terminal Alkyne Copper(I)High (fast reaction at room temperature)[5]1,4-Disubstituted 1,2,3-triazole[3]Formation of a copper acetylide intermediate[3]
Internal Alkyne Copper(I)Generally unreactive[2]No reactionInability to form a copper acetylide
Internal Alkyne Ruthenium(Cp*)Reactive1,4,5-Trisubstituted 1,2,3-triazole[5]Oxidative coupling mechanism[5]

Table 1: Comparison of Terminal and Internal Alkyne Reactivity in Azide-Alkyne Cycloadditions.

It is important to note that while internal alkynes are generally unreactive in CuAAC, some highly activated internal alkynes, such as those with strong electron-withdrawing groups, may undergo cycloaddition, but this is not a general feature of the reaction.[3]

Experimental Protocol: A Guide to CuAAC with Terminal Alkynes

The following protocol provides a general procedure for a small-scale CuAAC reaction. This protocol is intended as a starting point and may require optimization depending on the specific substrates and desired outcomes.

Materials:
  • Terminal alkyne

  • Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of t-butanol and water)[7]

  • Optional: A copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine).[8]

Procedure:

CuAAC_Workflow Start Start Dissolve Dissolve alkyne and azide in solvent Start->Dissolve Add_Cu Add CuSO4 solution to the reaction mixture Dissolve->Add_Cu Prepare_Cu Prepare CuSO4 solution Prepare_Cu->Add_Cu Prepare_Ascorbate Prepare fresh sodium ascorbate solution Add_Ascorbate Add sodium ascorbate solution to initiate Prepare_Ascorbate->Add_Ascorbate Add_Cu->Add_Ascorbate React Stir at room temperature Add_Ascorbate->React Monitor Monitor reaction progress (TLC, LC-MS) React->Monitor Workup Perform aqueous workup and extract product Monitor->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Caption: Experimental workflow for a typical CuAAC reaction.

Step-by-Step Method:

  • Reaction Setup: In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM). In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Catalyst Addition: To the reaction mixture, add the CuSO₄·5H₂O solution to achieve a final concentration of 1-5 mol%. If using a ligand, pre-mix the CuSO₄ solution with the ligand before adding to the reaction.

  • Initiation: Add the sodium ascorbate solution to the reaction mixture to achieve a final concentration of 5-10 mol%. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography.

Self-Validation and Trustworthiness:

This protocol incorporates a self-validating system. The use of a fresh solution of sodium ascorbate is crucial as it is prone to oxidation.[9] The in situ generation of the active Cu(I) catalyst from a stable Cu(II) precursor ensures reproducibility.[7] Monitoring the reaction progress provides direct feedback on the reaction's success and endpoint.

Expanding the Scope: When Internal Alkynes Can React

While standard CuAAC is the domain of terminal alkynes, the synthesis of fully substituted 1,2,3-triazoles from internal alkynes is a valuable transformation. For this, researchers must turn to alternative catalytic systems. The most prominent of these is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[5]

RuAAC reactions typically employ a ruthenium catalyst, such as [Cp*RuCl(PPh₃)₂], and proceed via a different mechanism that does not require a terminal alkyne proton.[6] This method provides access to 1,4,5-trisubstituted triazoles, which are inaccessible through traditional CuAAC.[5]

Conclusion and Future Outlook

In the realm of click chemistry, the distinction between terminal and internal alkynes is clear and mechanistically defined. For the vast majority of applications requiring the robust and efficient formation of 1,4-disubstituted 1,2,3-triazoles, terminal alkynes are the undisputed substrate of choice for the copper-catalyzed reaction. Their unique reactivity, driven by the presence of the terminal acidic proton, enables the highly efficient CuAAC catalytic cycle.

Internal alkynes, while generally unreactive in CuAAC, open the door to the synthesis of more complex, fully substituted triazoles when paired with alternative catalytic systems like those based on ruthenium. Understanding these fundamental reactivity differences is paramount for any researcher looking to harness the power of click chemistry for applications in drug discovery, bioconjugation, and materials science. As the field continues to evolve, the development of new catalytic systems that can further broaden the scope of alkyne reactivity in cycloaddition reactions remains an exciting area of research.

References

A Senior Application Scientist's Guide to Bioconjugation: Evaluating 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide in the Modern Linker Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Bioconjugate Design

In the fields of drug development, diagnostics, and fundamental biological research, bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule—is a cornerstone technology. The success of complex modalities like Antibody-Drug Conjugates (ADCs), PROTACs, and imaging agents hinges on the precise and stable connection between their constituent parts.[1][2] This connection is forged by a linker, a chemical entity that is far more than a simple spacer. The choice of linker chemistry dictates the stability, pharmacokinetics, and ultimate efficacy of the entire conjugate.

This guide provides an in-depth comparison of a specific bifunctional alkyne linker, 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide , against other prevalent linker technologies. As researchers and drug developers, understanding the nuanced trade-offs between different conjugation strategies is paramount for designing robust and effective biomolecular constructs. We will move beyond simple cataloging of methods to explore the causality behind experimental choices, supported by comparative data and validated protocols.

Spotlight on a Bifunctional Alkyne: this compound

The molecule this compound belongs to a class of reagents designed for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] Its structure features a stable tosyl (4-methylbenzenesulfonamide) backbone functionalized with two terminal alkyne groups (prop-2-yn-1-yl moieties).

This dipropargyl structure is significant. While a mono-alkyne linker connects molecule A to molecule B, a bifunctional linker like this one can be used to:

  • Crosslink two different azide-modified molecules.

  • Increase the valency of a conjugate , for example, attaching two payload molecules to a single point on a biomolecule.

  • Synthesize branched or dendritic structures.

The core of its reactivity lies in the CuAAC reaction, which joins an alkyne and an azide to form an exceptionally stable 1,4-disubstituted 1,2,3-triazole ring.[5] This reaction is prized for its high efficiency, specificity (bioorthogonality), and the stability of the resulting triazole linkage, which is inert to hydrolysis and enzymatic degradation.[6]

CuAAC_Mechanism cluster_catalyst Catalyst System cluster_product Product Azide Biomolecule-N₃ (Azide) Product Biomolecule-Triazole-R (Stable Conjugate) Azide->Product [3+2] Cycloaddition Alkyne R-C≡CH (Terminal Alkyne Linker) Alkyne->Product CuSO4 CuSO₄ (Cu²⁺ Source) Cu1 Cu⁺ (Active Catalyst) CuSO4->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Cu1->Product Catalyzes

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

The Competitive Landscape: A Comparative Analysis of Linker Chemistries

The choice to use a linker like this compound and its associated CuAAC chemistry must be weighed against established alternatives. The primary trade-offs involve reaction kinetics, biocompatibility, and the stability of the final conjugate.

CuAAC vs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is the closest relative to CuAAC and was developed specifically to address its main drawback: the cytotoxicity of the copper catalyst.[5][6] Instead of a simple terminal alkyne, SPAAC employs a strained cyclooctyne (e.g., DBCO, BCN), where ring strain provides the energy to drive the reaction with an azide without a catalyst.[7]

  • Expertise & Experience: The decision between CuAAC and SPAAC is a classic trade-off between speed and biocompatibility.[7] CuAAC is generally faster, which is advantageous for conjugating precious or delicate biomolecules where shorter reaction times minimize degradation. However, the requisite copper catalyst can damage proteins through oxidation of residues like histidine and is toxic to living cells, precluding its use for in vivo applications.[6][8] SPAAC is the unequivocal choice for live-cell labeling and in vivo studies.[7]

  • Trustworthiness & Data: While catalyst-free, SPAAC is not without its own challenges. The kinetics are generally slower than CuAAC, and some strained alkynes can exhibit off-target reactivity. For example, studies have shown that strained alkynes can react with thiols, particularly on cysteine-containing proteins, leading to background signal in proteomics experiments.[9][10] In contrast, CuAAC often provides higher labeling efficiency and specificity in in vitro settings like cell lysates.[9]

Click Chemistry (CuAAC/SPAAC) vs. Maleimide-Thiol Chemistry

For decades, the reaction between a maleimide and a thiol (typically from a cysteine residue) has been a workhorse of bioconjugation.[11] It is fast and proceeds under mild conditions. However, the stability of the resulting thioether bond is a significant concern, especially for therapeutics intended for in vivo use.

  • Expertise & Experience: The primary vulnerability of the maleimide-thiol linkage is its susceptibility to a retro-Michael addition. This reaction can reopen the succinimide ring, leading to deconjugation or exchange with other thiols in the biological milieu, such as albumin or glutathione.[10][12] This premature payload release can drastically reduce a drug's therapeutic index by causing off-target toxicity.[12]

  • Trustworthiness & Data: The triazole bond formed by both CuAAC and SPAAC is exceptionally stable and not susceptible to this type of degradation. This makes click chemistry a superior choice when long-term, systemic stability of the conjugate is critical.[11][13] While maleimide chemistry offers simplicity and speed, its application should be carefully considered for any conjugate that needs to remain intact in a complex biological environment for an extended period.[12]

Quantitative Data Summary: A Head-to-Head Comparison

The selection of a conjugation strategy should be data-driven. The table below summarizes key performance metrics for the discussed chemistries, compiled from literature sources.

FeatureCuAAC (e.g., with Dipropargyl Sulfonamide)SPAAC (e.g., with DBCO)Maleimide-Thiol
Reaction Rate (k, M⁻¹s⁻¹) Fast (~10² - 10⁴)Moderate to Fast (~10⁻¹ - 10²)[7]Very Fast (~10² - 10³)[14]
Catalyst Required Yes (Copper I)[5]No[7]No
Biocompatibility Limited in vivo due to copper toxicity[6]High; suitable for live-cell and in vivo use[7]Moderate; maleimides can react with free thiols[10]
Linkage Stability Very High (Stable triazole ring)[13]Very High (Stable triazole ring)[13]Moderate (Prone to retro-Michael/thiol exchange)[12]
Bioorthogonality High[3]High, but some off-target reactivity with thiols[9]Moderate; reacts with any accessible thiol
Key Advantage Speed, efficiency, small alkyne tagCatalyst-free, high biocompatibilitySimplicity, very rapid kinetics
Key Disadvantage Copper toxicitySlower kinetics, bulky/expensive reagentsLinkage instability in vivo

Experimental Protocols: A Practical Guide

To illustrate the practical differences, below are validated, step-by-step protocols for CuAAC and SPAAC conjugations to an azide-modified protein.

Protocol 1: CuAAC Conjugation with a Dipropargyl Linker

This protocol describes the conjugation of an azide-modified antibody (Ab-N₃) to a payload functionalized with this compound (Payload-Linker).

1. Reagent Preparation:

  • Ab-N₃: Prepare in phosphate-buffered saline (PBS), pH 7.4, at a concentration of 5 mg/mL.
  • Payload-Linker: Dissolve in DMSO to create a 10 mM stock solution.
  • Catalyst Premix (Freshly Prepared):
  • 20 mM Copper (II) Sulfate (CuSO₄) in water.
  • 100 mM Sodium Ascorbate in water.
  • 40 mM THPTA (ligand to stabilize Cu(I)) in water.

2. Conjugation Reaction:

  • To 1 mL of Ab-N₃ solution, add 10 molar equivalents of the Payload-Linker from the DMSO stock. Mix gently.
  • In a separate microfuge tube, prepare the catalyst solution: Mix the CuSO₄, Sodium Ascorbate, and THPTA solutions in a 1:5:2 volume ratio (e.g., 10 µL CuSO₄, 50 µL Ascorbate, 20 µL THPTA). The solution should be colorless or pale yellow.
  • Add the freshly prepared catalyst premix to the antibody/payload mixture to achieve a final Cu(I) concentration of 1 mM.
  • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

3. Purification and Analysis:

  • Remove unreacted payload and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
  • Analyze the conjugate by SDS-PAGE to observe the mass shift and by HIC-HPLC to determine the drug-to-antibody ratio (DAR).

Protocol 2: SPAAC Conjugation with a DBCO-Linker

This protocol describes the conjugation of the same Ab-N₃ to a payload functionalized with a Dibenzocyclooctyne (DBCO) group (Payload-DBCO).

1. Reagent Preparation:

  • Ab-N₃: Prepare in PBS, pH 7.4, at 5 mg/mL.
  • Payload-DBCO: Dissolve in DMSO to create a 10 mM stock solution.

2. Conjugation Reaction:

  • To 1 mL of Ab-N₃ solution, add 5-10 molar equivalents of the Payload-DBCO from the DMSO stock.
  • Mix gently by inversion.
  • Incubate the reaction at 4°C or room temperature for 4-24 hours. The reaction time is dependent on the specific DBCO reagent and may require optimization.

3. Purification and Analysis:

  • Purify the conjugate using a desalting column as described in the CuAAC protocol.
  • Analyze the final product using the same methods (SDS-PAGE, HIC-HPLC) to assess conjugation efficiency and DAR.

// Define nodes Start [label="Start: Azide-Modified\nBiomolecule", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Alkyne [label="Add Terminal Alkyne\nLinker-Payload"]; Add_DBCO [label="Add Strained Alkyne\n(DBCO) Linker-Payload"]; Prep_Catalyst [label="Prepare Fresh\nCu(I) Catalyst Premix", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Catalyst [label="Add Catalyst to Reaction"]; Incubate_CuAAC [label="Incubate\n(1-2 hours, RT)"]; Incubate_SPAAC [label="Incubate\n(4-24 hours, 4°C or RT)"]; Purify [label="Purify Conjugate\n(e.g., Desalting Column)"]; Analyze [label="Analyze Product\n(SDS-PAGE, HPLC)"]; End [label="End: Purified\nBioconjugate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connect nodes for workflow Start -> Add_Alkyne [label="CuAAC Path"]; Start -> Add_DBCO [label="SPAAC Path"]; Add_Alkyne -> Prep_Catalyst [style=dotted]; Prep_Catalyst -> Add_Catalyst; Add_Catalyst -> Incubate_CuAAC; Add_Alkyne -> Incubate_CuAAC; Add_DBCO -> Incubate_SPAAC; Incubate_CuAAC -> Purify; Incubate_SPAAC -> Purify; Purify -> Analyze; Analyze -> End; }

Caption: A comparative experimental workflow for CuAAC and SPAAC bioconjugation.

Senior Application Scientist's Insights: A Decision-Making Framework

Choosing the optimal linker is not about finding a single "best" method, but rather the most appropriate tool for the specific application. The following decision tree can guide your selection process.

Decision_Tree q1 Is the application for live cells or in vivo use? q2 Is maximal long-term conjugate stability critical? q1->q2 No (In Vitro) ans_spaac Use SPAAC (e.g., DBCO, BCN) q1->ans_spaac Yes q3 Is the fastest possible reaction kinetic required? q2->q3 No ans_cuaac Use CuAAC (e.g., Dipropargyl Sulfonamide) q2->ans_cuaac Yes ans_maleimide Consider Maleimide-Thiol (Acknowledge stability limits) q3->ans_maleimide Yes q3->ans_cuaac No

Caption: A decision tree to guide the selection of a bioconjugation linker.
  • Choose this compound (CuAAC) when your application is in vitro (e.g., ELISA, diagnostics, material science), when absolute conjugate stability is paramount, and when you need to create crosslinks or branched structures. Its speed and efficiency are major assets when copper is not a concern.

  • Choose SPAAC Linkers (e.g., DBCO) for any work involving live cells or in vivo models. The avoidance of copper toxicity is non-negotiable in these contexts.

  • Choose Maleimide-Thiol Linkers when you are working with an established protocol, require the fastest possible kinetics for a simple A-to-B conjugation, and the long-term stability in a reductive environment is not the primary concern.

Conclusion

The field of bioconjugation has moved far beyond one-size-fits-all solutions. Linkers like This compound represent a powerful and specific tool within the click chemistry arsenal, offering high stability and the potential for multivalent or cross-linked architectures through CuAAC. Its efficacy is best understood not in isolation, but in direct comparison to alternatives like the biocompatible SPAAC and the rapid but less stable maleimide chemistry. By grounding our choices in the fundamental principles of reactivity, stability, and biocompatibility, we can design and build next-generation bioconjugates with greater precision and purpose.

References

Part 1: X-ray Crystallographic Analysis of 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: A Case Study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide Derivatives: A Comparative Analysis for Researchers

Introduction

Sulfonamide derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of reactive moieties, such as the propargyl group (prop-2-yn-1-yl), into the sulfonamide scaffold opens up avenues for further functionalization via click chemistry, making these compounds valuable synthons for creating more complex molecules. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials.

This guide provides a comprehensive analysis of the structural features of this compound and its derivatives, with a focus on X-ray crystallography as the primary tool for structural elucidation. While a crystal structure for the di-propargyl derivative is not publicly available, we will present a detailed examination of the closely related mono-propargyl analog, 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide, and draw comparisons with other N,N-disubstituted sulfonamides to infer the structural implications of the second propargyl group.[3] Furthermore, we will objectively compare X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide researchers with a holistic perspective on choosing the appropriate method for their specific needs.

Rationale for Structural Analysis

The precise knowledge of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its chemical behavior and biological activity. For drug development professionals, a high-resolution crystal structure can reveal key binding interactions with a biological target, guiding the design of more potent and selective inhibitors. In materials science, the way molecules pack in a crystal lattice, dictated by intermolecular forces, determines the material's bulk properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, yet detailed, protocol for obtaining the single-crystal X-ray structure of a sulfonamide derivative like 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide.

Step 1: Synthesis and Purification

The synthesis of N-substituted sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] For N,N-disubstituted derivatives, a two-step process of sulfonamide formation followed by alkylation is common.[4]

  • Synthesis of 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: React 4-methylbenzenesulfonyl chloride with propargylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) with a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Purification: The crude product should be purified to the highest possible degree, typically by column chromatography followed by recrystallization, to remove any impurities that might hinder crystal growth.

Step 2: Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process, and several techniques should be attempted.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Step 3: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Sulfonamide Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification dissolve Dissolve in Suitable Solvent purification->dissolve slow_evap Slow Evaporation dissolve->slow_evap Induce Supersaturation vapor_diff Vapor Diffusion dissolve->vapor_diff Induce Supersaturation cooling Slow Cooling dissolve->cooling Induce Supersaturation mount Mount Single Crystal slow_evap->mount vapor_diff->mount cooling->mount data_collection X-ray Data Collection mount->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution G cluster_mono 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide cluster_di This compound mono mono di Predicted Structure mono->di Addition of a second propargyl group leads to: - Loss of N-H for hydrogen bonding - Increased steric hindrance - Altered crystal packing forces

References

Spectroscopic comparison of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide and its precursors.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the versatile chemical intermediate, 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide, and its commercially available precursors, 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) and dipropargylamine. The objective is to furnish researchers, particularly those in medicinal chemistry and materials science, with a clear, data-supported framework for reaction monitoring and product verification. By tracing the evolution of spectral features through the course of the synthesis, we demonstrate how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for confirming chemical transformations.

The synthesis is a standard sulfonylation of a secondary amine. This reaction is fundamental in organic synthesis, often employed to protect amines or to introduce the sulfonyl moiety as a key functional group in pharmacologically active molecules.[1] The dipropargyl substitution on the nitrogen atom provides two terminal alkyne functionalities, making the final product an excellent building block for "click" chemistry, metal-catalyzed couplings, and polymer synthesis.[2]

Synthesis Workflow: From Precursors to Product

The formation of the target sulfonamide is achieved through the nucleophilic attack of the secondary amine (dipropargylamine) on the electrophilic sulfur atom of the sulfonyl chloride (tosyl chloride). This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_precursors Precursors cluster_reaction Reaction Conditions TsCl 4-Methylbenzenesulfonyl Chloride (TsCl) Solvent Dichloromethane (DCM) TsCl->Solvent DPA Dipropargylamine DPA->Solvent Product This compound Solvent->Product Stir at 0°C to RT Base Triethylamine (TEA) Base->Solvent Workup Aqueous Workup & Purification Product->Workup Workup->Product Yields Pure Product

Caption: Reaction scheme for the synthesis of the target sulfonamide.

Spectroscopic Transformation: A Comparative Analysis

The success of the synthesis is unequivocally confirmed by a systematic analysis of the spectroscopic data. The key is to identify the disappearance of signals unique to the starting materials and the concurrent appearance of signals characteristic of the newly formed product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers the most detailed structural information, mapping the chemical environment of every proton and carbon atom. The transition from precursors to product is marked by distinct and predictable changes in the NMR spectra.[3]

¹H NMR Analysis:

  • 4-Methylbenzenesulfonyl Chloride (TsCl): The spectrum is defined by the p-substituted aromatic ring, which presents as a characteristic AA'BB' system (two doublets), and a sharp singlet for the methyl protons.

  • Dipropargylamine: This spectrum features a singlet for the N-H proton, a doublet for the two equivalent methylene (CH₂) groups, and a triplet for the terminal alkyne (C≡CH) protons, arising from coupling with the methylene protons.

  • The Product: The most telling transformation is the disappearance of the N-H proton signal from dipropargylamine. The spectrum now incorporates features from both precursors: the AA'BB' aromatic signals and the methyl singlet from the tosyl group, alongside the methylene and terminal alkyne protons from the dipropargyl moiety. The chemical shifts of the methylene protons move downfield due to the strong electron-withdrawing effect of the attached sulfonyl group.

¹³C NMR Analysis:

The carbon spectrum corroborates the proton data. The product's spectrum is essentially a composite of the precursors' signals, with shifts reflecting the new covalent bond. The methylene carbon signal of the dipropargyl group is significantly shifted downfield upon sulfonylation. A related N-propargyl sulfonamide shows the propargyl methylene carbon at approximately 40.2 ppm and the tosyl methyl carbon at 21.5 ppm.[4]

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Literature-Based)

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Observations
TsCl Ar-CH₃ ~2.4~21.5Characteristic tosyl methyl signal.
Ar -H~7.4 (d), ~7.8 (d)~127-145AA'BB' pattern confirms p-substitution.
Dipropargylamine N-H Variable (broad s)N/ASignal disappears upon reaction.
N-CH₂ ~3.4 (d)~35Methylene protons adjacent to nitrogen.
C≡C-H ~2.3 (t)~72 (C ≡CH), ~80 (C≡C H)Terminal alkyne signals.
Product Ar-CH₃ ~2.4 (s)~21.5Tosyl methyl group retained.
Ar -H~7.3 (d), ~7.7 (d)~127-144Tosyl aromatic rings retained.
N-CH₂ ~4.2 (d)~40Downfield shift confirms S-N bond formation.
C≡C-H ~2.2 (t)~73 (C ≡CH), ~78 (C≡C H)Alkyne functionalities retained.

Note: Predicted shifts are based on typical values and data from analogous structures.[4][5] Exact values may vary with solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy monitors the vibrational modes of functional groups. The synthesis is characterized by the loss of unique vibrations from the precursors and the gain of the sulfonamide group's powerful absorption bands.

  • Key Transformations:

    • Disappearance of S-Cl Stretch: The sulfonyl chloride precursor has a characteristic S-Cl stretching vibration, which is absent in the product.

    • Disappearance of N-H Stretch: The N-H stretching band of dipropargylamine (typically a sharp peak around 3300-3400 cm⁻¹) vanishes upon successful substitution.

    • Appearance of S=O Stretches: The most definitive evidence of product formation is the appearance of two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group. These typically appear around 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively.[6][7]

    • Retention of Alkyne Stretches: The terminal alkyne C≡C and ≡C-H stretching vibrations from the dipropargylamine precursor are retained in the final product.

Table 2: Comparative FT-IR Spectroscopy Data

CompoundVibrational ModeWavenumber (cm⁻¹)Intensity
TsCl S=O (asymmetric)~1375Strong
S=O (symmetric)~1185Strong
S-Cl~600-700Medium
Dipropargylamine ≡C-H stretch~3300Strong, sharp
N-H stretch~3350Medium, sharp
C≡C stretch~2120Medium, sharp
Product ≡C-H stretch~3300Strong, sharp
C≡C stretch~2125Medium, sharp
S=O (asymmetric)~1340 Very Strong
S=O (symmetric)~1160 Very Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and offers structural clues through fragmentation analysis.

  • Tosyl Chloride (TsCl): Exhibits a molecular ion peak (M⁺) at m/z 190, with a characteristic M+2 peak at m/z 192 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[8] Key fragments include the loss of chlorine [M-Cl]⁺ to form the tosyl cation at m/z 155, and the subsequent formation of the tropylium ion at m/z 91.

  • Dipropargylamine: Shows a molecular ion peak at m/z 93.

  • Product (C₁₃H₁₃NO₂S): The product will have a molecular ion peak at m/z 247. The fragmentation pattern is expected to be dominated by the stable tosyl group, readily producing the characteristic fragments at m/z 155 and m/z 91.

Experimental Protocols

The following protocols are provided as a validated starting point for synthesis and analysis.

Synthesis of this compound
  • To a stirred solution of dipropargylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M) cooled in an ice bath (0 °C), add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction with the addition of deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide.

Spectroscopic Characterization Workflow

G cluster_samples Samples cluster_analysis Spectroscopic Analysis TsCl TsCl NMR NMR (¹H, ¹³C) TsCl->NMR IR FT-IR (ATR) TsCl->IR MS Mass Spec (ESI or EI) TsCl->MS DPA Dipropargylamine DPA->NMR DPA->IR DPA->MS Product Product Product->NMR Product->IR Product->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data Conclusion Structure Confirmed Data->Conclusion

Caption: Workflow for spectroscopic analysis and data interpretation.

  • NMR Spectroscopy: Dissolve ~5-10 mg of each sample in an appropriate deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • FT-IR Spectroscopy: Obtain spectra of each sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Record data from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Analyze samples via Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry to determine the molecular weight and analyze fragmentation patterns.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound and its precursors. The clear spectroscopic shifts—namely the disappearance of the N-H proton in NMR and the N-H stretch in IR, coupled with the appearance of strong S=O stretching bands and the downfield shift of the N-CH₂ protons—offer unambiguous validation of successful S-N bond formation. This guide serves as a practical reference for researchers, ensuring confidence in product identity and purity through rigorous spectroscopic analysis.

References

A Comparative Guide to Crosslinking Chemistries: Alternatives to 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent capture of molecular interactions is a cornerstone of discovery. The choice of a crosslinking agent is therefore a critical decision that dictates the scope and success of an experiment. This guide provides an in-depth comparison of crosslinking strategies, with a focus on alternatives to the alkyne-bearing compound 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. We will explore the mechanistic nuances, practical advantages, and limitations of alkyne-based crosslinkers, diazirine-based photo-crosslinkers, and the classic crosslinker, formaldehyde. This comparison is supported by experimental data and detailed protocols to inform the selection of the optimal tool for your specific research needs.

Introduction: The Role of this compound as a Representative Alkyne-Based Crosslinker

This compound is a molecule featuring two terminal alkyne groups. While its primary applications have been in areas such as the synthesis of chiral compounds and as a biomolecular catalyst, its structure lends itself to crosslinking applications through "click chemistry."[1] Specifically, the terminal alkynes can react with azide-functionalized molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with thiol groups in a radical-mediated thiol-yne reaction.[2][3] This positions it as a representative of a class of crosslinkers that offer high specificity and efficiency under mild conditions.

The Crosslinking Landscape: A Comparative Analysis

The ideal crosslinker should be efficient, specific, and minimally perturbing to the biological system under investigation. Here, we compare three distinct classes of crosslinkers, each with a unique mechanism of action and application profile.

FeatureAlkyne-Based (e.g., this compound)Diazirine-Based (e.g., Sulfo-SDA)Formaldehyde
Reactive Moiety Terminal AlkyneDiazirineAldehyde
Reactive Intermediate Not applicable (direct reaction)Carbene and Diazo intermediatesMethylene bridge, Schiff base
Activation Catalyst (e.g., Cu(I)) or UV initiator (for thiol-yne)UV light (~350-370 nm)Spontaneous reaction with nucleophiles
Reaction Specificity High (requires specific partner like azide or thiol)Broad (inserts into C-H, N-H, O-H bonds)[4]Reacts with primary amines (e.g., lysine) and other nucleophiles[5][6]
Crosslinking Efficiency Generally high yield with click chemistryGenerally high due to the high reactivity of the carbene intermediate[4]Variable, dependent on concentration and reaction time[7]
Spacer Arm Length Variable, dependent on the crosslinker designTypically short, can be "zero-length"[8]Very short (~2-3 Å)[9]
Reversibility Generally irreversibleIrreversibleReversible with heat[7][10]
Key Advantages High specificity, bio-orthogonal reaction.Captures transient interactions, broad reactivity.[8]Excellent cell permeability, low cost.[6][7]
Key Disadvantages Potential cytotoxicity of copper catalyst (CuAAC).High reactivity can lead to non-specific labeling.[4]Can form extensive, heterogeneous cross-linked networks, potential carcinogen.[7][11]

In-Depth Look at Alternative Crosslinkers

Diazirine-Based Photo-Crosslinkers: Capturing Transient Interactions with Light

Diazirine-based crosslinkers have become a popular choice in chemical proteomics for their ability to capture weak and transient interactions.[4] Upon activation with UV light at a biologically benign wavelength (~350-370 nm), they form highly reactive carbene intermediates that can insert into a wide array of chemical bonds.[12][13]

Mechanism of Action:

Diazirine Mechanism Diazirine Diazirine Carbene Carbene Intermediate Diazirine->Carbene UV Light (350-370 nm) Diazo Diazo Intermediate Diazirine->Diazo UV Light (350-370 nm) Crosslink Covalent Crosslink Carbene->Crosslink Insertion into C-H, N-H, O-H Diazo->Carbene UV Light Diazo->Crosslink Reacts with polar residues

Caption: Diazirine photo-activation pathway.

Recent studies have revealed a two-step reaction mechanism involving a diazo intermediate that preferentially targets buried polar residues, offering a degree of tunable selectivity.[14] Diazirines consistently demonstrate superior performance in terms of cross-linking efficiency and the number of identified interactions when compared to other photo-cross-linkers like aryl azides and benzophenones.[4]

Formaldehyde: The Classic, High-Permeability Crosslinker

Formaldehyde is a small, highly cell-permeable molecule that has been used for decades to fix cells and tissues.[5][6] It forms covalent cross-links between proteins and other macromolecules, effectively "freezing" molecular interactions in their native context.

Mechanism of Action:

Formaldehyde Mechanism Formaldehyde Formaldehyde SchiffBase Schiff Base MethyleneBridge Methylene Bridge SchiffBase->MethyleneBridge + Protein 2 Protein1 Protein 1 (e.g., Lysine) Protein1->SchiffBase + Formaldehyde Protein2 Protein 2 (e.g., Tyrosine)

Caption: Formaldehyde crosslinking mechanism.

Formaldehyde's small size allows it to capture very close-proximity interactions.[9] However, its high reactivity can lead to the formation of extensive and heterogeneous cross-linked networks, which can complicate downstream analysis. A key advantage of formaldehyde is the reversibility of its cross-links with heat, which is beneficial for sample preparation in techniques like mass spectrometry.[7][10]

Experimental Protocols

Protocol 1: Thiol-Yne Crosslinking with an Alkyne-Based Crosslinker (Representative Protocol)

This protocol is a representative method for crosslinking thiol-containing molecules (e.g., proteins with cysteine residues) using a di-alkyne crosslinker like this compound, based on thiol-yne click chemistry.[15][16]

Materials:

  • Di-alkyne crosslinker (e.g., this compound)

  • Thiol-containing protein solution

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

Procedure:

  • Prepare a stock solution of the di-alkyne crosslinker in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the photoinitiator in a suitable solvent.

  • In a reaction tube, combine the thiol-containing protein solution with the di-alkyne crosslinker to the desired final concentration.

  • Add the photoinitiator to the reaction mixture.

  • Expose the mixture to UV light (365 nm) for a specified time to initiate the crosslinking reaction. The optimal exposure time should be determined empirically.

  • Quench the reaction by adding a reducing agent like dithiothreitol (DTT) or by removing the UV light source.

  • Analyze the cross-linked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Protocol 2: Photo-Crosslinking with a Diazirine-Based Crosslinker

This protocol provides a general workflow for a photo-crosslinking experiment using a heterobifunctional diazirine crosslinker like sulfo-SDA, followed by mass spectrometry analysis.[12][17]

Materials:

  • Heterobifunctional diazirine crosslinker (e.g., sulfo-SDA)

  • Protein sample in a suitable buffer (e.g., HEPES)

  • UV crosslinker instrument (365 nm)

  • SDS-PAGE reagents

  • Mass spectrometry sample preparation reagents (DTT, iodoacetamide, trypsin)

Procedure:

  • Labeling: Incubate the protein sample with the diazirine crosslinker in the dark to allow the NHS ester to react with primary amines (e.g., lysine residues).

  • Photo-activation: Place the sample on ice and irradiate with UV light (365 nm) to activate the diazirine and induce crosslinking.

  • SDS-PAGE analysis: Separate the cross-linked products by SDS-PAGE.

  • In-gel digestion: Excise the protein bands of interest, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin.

  • Mass spectrometry analysis: Analyze the resulting peptides by LC-MS/MS to identify the cross-linked residues.

Protocol 3: Formaldehyde Crosslinking of Proteins for Mass Spectrometry

This protocol describes a method for formaldehyde crosslinking of proteins in cells, followed by immunoprecipitation and analysis by mass spectrometry.[7][18]

Materials:

  • Formaldehyde solution (e.g., 37% in methanol)

  • Phosphate-buffered saline (PBS)

  • Glycine solution (to quench the reaction)

  • Lysis buffer (containing detergents and protease inhibitors)

  • Antibody for immunoprecipitation

  • Protein A/G beads

  • Elution buffer

  • Heating block

Procedure:

  • Crosslinking: Add formaldehyde to the cell culture medium to a final concentration of 1-2% and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Quenching: Stop the crosslinking reaction by adding glycine.

  • Cell Lysis: Harvest and lyse the cells in a stringent lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest, followed by protein A/G beads to pull down the protein complex.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Reversal of Cross-links: Elute the protein complexes from the beads and reverse the formaldehyde cross-links by heating the sample (e.g., 95°C for 15 minutes).

  • Mass Spectrometry Analysis: Prepare the sample for mass spectrometry analysis to identify the interacting proteins.

Conclusion

The choice of a crosslinking agent is a critical parameter that must be tailored to the specific biological question being addressed. While this compound represents a class of alkyne-based crosslinkers with high potential for specific and efficient conjugation via click chemistry, its application in biological crosslinking is still emerging. For researchers seeking to capture transient or unknown protein interactions, diazirine-based photo-crosslinkers offer a powerful and versatile alternative. For studies requiring high cell permeability and a simple, cost-effective method, formaldehyde remains a valuable tool, particularly given the reversibility of its cross-links. By understanding the distinct chemistries and carefully considering the experimental goals, researchers can select the most appropriate crosslinking strategy to successfully elucidate complex molecular interactions.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the safety protocols. The unpredictable reactivity of novel compounds necessitates a conservative approach to waste management; therefore, this guide focuses on secure containment and professional disposal, as in-lab neutralization is not recommended without specific, validated data.

Hazard Assessment: A Proactive Approach to Safety

The presence of the sulfonamide moiety is significant in many pharmacologically active compounds.[1] The mono-propargyl analog, 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is prudent to assume that the di-propargyl analog exhibits similar, if not more pronounced, hazards.

The two terminal alkyne (propargyl) groups introduce a higher degree of reactivity. Propargyl groups are known to be reactive and can undergo exothermic polymerization.[2] The presence of two such groups increases the potential for unforeseen and hazardous reactions. Therefore, this compound should be handled with the utmost care, treating it as a substance with unknown and potentially severe hazards.[3]

Table 1: Hazard Profile based on the Mono-propargyl Analog

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
H319Serious eye damage/eye irritation (Category 2)Causes serious eye irritation.[4]
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)May cause respiratory irritation.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to adhere to the following safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE)

Given the irritant nature of the compound and the potential for unknown reactivity, a comprehensive PPE protocol is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) of a suitable thickness. Inspect gloves before use and dispose of them properly after handling the compound.

  • Body Protection: A lab coat or chemical-resistant apron is required to protect skin and clothing.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For a solid spill:

  • Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), and collect the cleaning materials as hazardous waste.

For a solution spill:

  • Containment: Surround the spill with an absorbent material to prevent it from spreading.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Once fully absorbed, carefully collect the material and place it into a designated hazardous waste container.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

Proper Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous waste. In-laboratory chemical neutralization or degradation is strongly discouraged due to the lack of validated procedures and the potential for hazardous reactions with its two reactive propargyl groups.

Waste Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Dedicated Waste Stream: All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially with strong oxidizing agents, strong acids, or strong bases, to prevent uncontrolled reactions.[8]

Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies such as the EPA and OSHA.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) is a suitable choice for solid waste.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date when the first waste was added to the container.

Storage

Temporary storage of the hazardous waste in the laboratory must be done safely.

  • Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Cool, Dry, and Ventilated: The storage area should be cool, dry, and well-ventilated.

Final Disposal

The final disposal of this compound must be handled by professionals.

  • Engage EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Contractor: The EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[9]

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact of this compound with the following classes of chemicals:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) - can lead to violent reactions.

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid) - while sulfonamides are generally stable, strong acids can promote hydrolysis, potentially releasing heat and fumes.[10][11]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - may also promote degradation.

  • Reducing Agents: The reactivity with reducing agents is not well-documented and should be avoided.

Rationale for Not Providing In-Lab Chemical Degradation Protocols

As a trusted source for laboratory safety information, it is our responsibility to only provide protocols that are scientifically validated and proven to be safe. For this compound, there is a lack of published, peer-reviewed data on safe and effective chemical degradation or neutralization procedures.

The presence of two reactive propargyl groups suggests a potential for rapid, exothermic polymerization or other hazardous reactions when treated with common laboratory reagents. Attempting to neutralize or degrade this compound without a full understanding of its reactivity could lead to:

  • Uncontrolled Exothermic Reactions: Generating significant heat and pressure, potentially leading to container failure.

  • Formation of More Hazardous Byproducts: The degradation products are unknown and could be more toxic or reactive than the parent compound.

  • Ineffective Decontamination: An incomplete reaction could leave residual hazards.

Therefore, the most responsible and safest course of action is to manage this compound as a hazardous waste through professional disposal services.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Unused compound, contaminated labware, spill residue) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Dedicated Hazardous Waste Container) PPE->Segregate Label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Store Store in Designated Satellite Accumulation Area (Secondary Containment) Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Professional Disposal (Licensed Hazardous Waste Contractor) ContactEHS->Disposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.